Selonsertib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKBHINKKMQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448428-05-4 | |
| Record name | Selonsertib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELONSERTIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selonsertib: A Technical Guide to a Selective ASK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (formerly GS-4997) is an investigational small molecule that acts as a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in cellular responses to stress.[3][4] Under conditions of oxidative stress, endoplasmic reticulum stress, or inflammatory cytokine signaling, ASK1 becomes activated and initiates downstream signaling cascades that promote inflammation, apoptosis (programmed cell death), and fibrosis.[3][5] Given its central role in these pathological processes, ASK1 has been identified as a promising therapeutic target for a variety of diseases characterized by fibrosis and inflammation, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary fibrosis.[4][6][7] Selonsertib was developed to specifically block the activity of ASK1 and thereby mitigate these disease processes.[6]
Mechanism of Action
Selonsertib functions as an ATP-competitive inhibitor of ASK1.[6][8] It binds to the ATP-binding site within the catalytic domain of the ASK1 enzyme.[6][8] This competitive inhibition prevents the phosphorylation of ASK1's downstream substrates, primarily the mitogen-activated protein kinases (MAPKs) p38 and c-Jun N-terminal kinase (JNK).[3][9] By blocking the activation of the p38 and JNK pathways, Selonsertib effectively interrupts the signaling cascade that leads to inflammation, apoptosis, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[9][10]
Caption: Selonsertib competitively inhibits ASK1 activity.
ASK1 Signaling Pathway
The ASK1 signaling pathway is a key transducer of cellular stress signals. Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[4][6] The presence of reactive oxygen species (ROS) or other stress signals, such as TNF-α, leads to the oxidation of Trx, causing its dissociation from ASK1.[4] This dissociation allows ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[3] The activation of these pathways culminates in apoptosis and the expression of pro-inflammatory and pro-fibrotic genes.
References
- 1. gilead.com [gilead.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
The ASK1 Signaling Pathway: A Key Regulator of Stress and a Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It functions as a key sensor for a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4] Activation of ASK1 triggers a downstream signaling cascade, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which ultimately orchestrates cellular responses such as apoptosis, inflammation, and differentiation.[2][5] Given its central role in stress-induced pathologies, the ASK1 pathway has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][6] This technical guide provides a comprehensive overview of the ASK1 signaling pathway, its mechanism of action, and a detailed examination of selonsertib, a selective ASK1 inhibitor. We will delve into the quantitative results from clinical trials of selonsertib, detailed experimental protocols for studying the ASK1 pathway, and visual representations of the signaling cascade and experimental workflows.
The Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway
The ASK1 pathway is an evolutionarily conserved signaling module that plays a pivotal role in the cellular response to stress.[7] It is a three-tiered kinase cascade, typical of MAPK pathways, consisting of a MAP3K (ASK1), a MAP2K (MKK3/6 and MKK4/7), and a MAPK (p38 and JNK).[2][3]
Mechanism of ASK1 Activation
Under basal conditions, ASK1 is maintained in an inactive state through its association with the reduced form of thioredoxin (Trx).[8] Trx binds to the N-terminal coiled-coil domain of ASK1, preventing its homodimerization and subsequent activation.[1]
A variety of stressors can trigger the activation of ASK1:
-
Oxidative Stress: Reactive oxygen species (ROS) are potent activators of ASK1.[2] ROS oxidize Trx, leading to its dissociation from ASK1.[9][10] This allows ASK1 to homo-oligomerize, leading to autophosphorylation at Threonine-845 in its activation loop, a critical step for its kinase activity.[11]
-
ER Stress: The accumulation of unfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR). One of the key sensors of the UPR, IRE1, can recruit TNF receptor-associated factor 2 (TRAF2), which in turn interacts with and activates ASK1.[12]
-
Inflammatory Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can activate ASK1.[2][12] The TNF receptor recruits TRAF proteins, such as TRAF2 and TRAF6, which promote ASK1 activation.[2][12][13]
Downstream Signaling
Once activated, ASK1 phosphorylates and activates two major downstream MAP2K families:
-
MKK4 and MKK7: These kinases, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[2]
-
MKK3 and MKK6: These kinases phosphorylate and activate the p38 MAPKs.[2]
Activated JNK and p38 are themselves serine/threonine kinases that phosphorylate a wide array of substrate proteins, including transcription factors, leading to changes in gene expression and cellular responses such as:
-
Apoptosis: Sustained activation of the ASK1-JNK/p38 axis can lead to programmed cell death, primarily through the mitochondria-dependent caspase activation pathway.[8][14]
-
Inflammation: The pathway plays a crucial role in the production of pro-inflammatory cytokines.[2]
-
Cell Differentiation and Proliferation: Depending on the cellular context, the ASK1 pathway can also influence cell differentiation and proliferation.[2]
Selonsertib: A Selective ASK1 Inhibitor
Selonsertib (formerly GS-4997) is an orally bioavailable, small-molecule inhibitor of ASK1.[6] It acts as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1 and preventing its phosphorylation and subsequent activation.[6][10] By blocking ASK1 activity, selonsertib aims to suppress the downstream activation of JNK and p38, thereby mitigating the cellular processes of inflammation, apoptosis, and fibrosis.[10]
Clinical Development and Efficacy Data
Selonsertib was investigated as a potential treatment for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis. However, Phase 3 clinical trials, STELLAR-3 and STELLAR-4, did not meet their primary endpoints.
Table 1: Summary of Phase 3 STELLAR-3 and STELLAR-4 Trial Results for Selonsertib
| Trial | Patient Population | Treatment Arms | Primary Endpoint (Week 48) | Results |
| STELLAR-3 | Bridging Fibrosis (F3) due to NASH (n=802) | Selonsertib 18 mg, Selonsertib 6 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH | 9.3% (18 mg, p=0.42 vs placebo), 12.1% (6 mg, p=0.93 vs placebo), 13.2% (placebo)[15] |
| STELLAR-4 | Compensated Cirrhosis (F4) due to NASH (n=877) | Selonsertib 18 mg, Selonsertib 6 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH | 14.4% (18 mg, p=0.56 vs placebo), 12.5% (6 mg, p=1.00 vs placebo), 12.8% (placebo)[3] |
Despite promising results in a Phase 2 trial where selonsertib showed anti-fibrotic activity in patients with NASH and stage 2-3 fibrosis, the larger Phase 3 trials failed to demonstrate a significant effect of selonsertib monotherapy on fibrosis improvement.[7][11][12][14][16][17]
Table 2: Key Findings from the Phase 2 Trial of Selonsertib in NASH
| Endpoint (Week 24) | Selonsertib 18 mg ± Simtuzumab | Selonsertib 6 mg ± Simtuzumab | Simtuzumab Alone |
| Fibrosis Improvement ≥1 Stage | 43% (n=13/30)[11][12] | 30% (n=8/27)[11][12] | 20% (n=2/10)[11][12] |
| Progression to Cirrhosis | 3% (n=1/30)[11] | 7% (n=2/27)[11] | 20% (n=2/10)[11] |
| ≥15% Reduction in Liver Stiffness (MRE) | 20% (n=5/25)[12] | 32% (n=7/22)[12] | 0% (n=0/7)[12] |
| ≥30% Reduction in Liver Fat (MRI-PDFF) | 26% (n=8/31)[12] | 13% (n=3/24)[12] | 10% (n=1/10)[12] |
MRE: Magnetic Resonance Elastography; MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction.
Although the Phase 3 trials were disappointing, the data generated from these large studies, including extensive biomarker analysis, will contribute to a better understanding of NASH and inform future drug development programs.[3]
Experimental Protocols for Studying the ASK1 Pathway
Investigating the ASK1 signaling pathway and the effects of inhibitors like selonsertib requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro ASK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on ASK1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18][19] The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reagents: Recombinant human ASK1 enzyme, Myelin Basic Protein (MBP) as a substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Reaction Setup: In a 384-well plate, combine the ASK1 enzyme, MBP substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[18]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., selonsertib) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the ASK1 activity.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blotting for Detection of Downstream Pathway Activation
This technique is used to assess the phosphorylation status of key downstream targets of ASK1, such as p38 and JNK, in cells or tissues.
Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) forms of proteins separated by size via gel electrophoresis.
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293 or primary cells) and treat them with a stressor (e.g., H2O2 or TNF-α) in the presence or absence of the ASK1 inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK), as well as antibodies for total p38 and JNK as loading controls, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Co-IP is used to investigate the interaction between ASK1 and its regulatory proteins, such as Trx or TRAF2.
Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-ASK1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the bait and the expected prey proteins (e.g., anti-Trx or anti-TRAF2).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a drug binds to its intended target protein within a cellular environment.[1][2][5][9]
Principle: The binding of a ligand (e.g., selonsertib) to its target protein (ASK1) can alter the protein's thermal stability.[9] When heated, the ligand-bound protein will denature and precipitate at a different temperature compared to the unbound protein.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.
Conclusion
The ASK1 signaling pathway is a central mediator of cellular stress responses, with critical implications in a multitude of human diseases. Its intricate regulation and downstream effects on apoptosis and inflammation make it an attractive target for therapeutic intervention. Selonsertib, a selective ASK1 inhibitor, has been extensively studied, particularly in the context of NASH. While the Phase 3 clinical trials of selonsertib in NASH did not demonstrate the desired efficacy, the research has provided valuable insights into the complexity of targeting this pathway in chronic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the ASK1 pathway, screen for novel inhibitors, and elucidate the precise mechanisms of action of potential therapeutic agents. Continued research into the ASK1 signaling cascade holds promise for the development of new treatments for a wide range of stress-related disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. gilead.com [gilead.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. inha.elsevierpure.com [inha.elsevierpure.com]
- 14. scilit.com [scilit.com]
- 15. gilead.com [gilead.com]
- 16. researchgate.net [researchgate.net]
- 17. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.es [promega.es]
- 19. ASK1 Kinase Enzyme System [promega.com]
Selonsertib Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selonsertib hydrochloride (GS-4997) is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activated by various stress signals, including oxidative stress, ASK1 plays a crucial role in pathways leading to inflammation, apoptosis, and fibrosis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental protocols and data are presented to support further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is the salt form of selonsertib. The chemical and physical properties of the active compound, selonsertib, are summarized below.
Table 1: Chemical and Physical Properties of Selonsertib
| Property | Value | Source |
| IUPAC Name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | [3] |
| Molecular Formula | C₂₄H₂₄FN₇O | [3] |
| Molecular Weight | 445.49 g/mol | [4] |
| CAS Number | 1448428-04-3 | [4] |
| pIC₅₀ (ASK1) | 8.3 | [1] |
| Solubility (25°C) | DMSO: 89 mg/mL (199.78 mM) Ethanol: 40 mg/mL (89.78 mM) Water: Insoluble | [4] |
Mechanism of Action: Inhibition of the ASK1 Signaling Pathway
Selonsertib is a potent and selective inhibitor of ASK1.[1] It acts by competing with ATP for binding to the catalytic domain of ASK1, thereby preventing its autophosphorylation and subsequent activation.[5][6] The inhibition of ASK1 by selonsertib blocks the downstream phosphorylation of MKK4/7 and MKK3/6, which in turn prevents the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[5] This cascade is critical in mediating cellular responses to stress, and its inhibition by selonsertib leads to reduced inflammation, apoptosis, and fibrosis.
Experimental Protocols
In Vitro ASK1 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method for determining the inhibitory activity of selonsertib against ASK1 using an HTRF assay format.
Materials:
-
Recombinant human N-terminal GST-tagged ASK1 catalytic domain (residues 654-971)
-
STK3 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents (Europium-labeled anti-phospho-substrate antibody and XL665-labeled anti-GST antibody)
-
Selonsertib (or other test compounds)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of selonsertib in DMSO, and then dilute further in assay buffer.
-
Add 2 µL of the diluted selonsertib solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the ASK1 enzyme and STK3 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for ASK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection reagent mix (containing the Europium and XL665-labeled antibodies in detection buffer) to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the selonsertib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can then be converted to pIC₅₀.
Western Blotting for Phosphorylated ASK1, p38, and JNK
This protocol outlines a general procedure for assessing the effect of selonsertib on the phosphorylation of ASK1 and its downstream targets in cell culture.[6]
Materials:
-
Hepatic stellate cells (HSCs) or other relevant cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HSCs to the desired confluency and treat with various concentrations of selonsertib for a specified time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Preclinical and Clinical Data
Pharmacokinetics
A Phase I study in healthy subjects evaluated the pharmacokinetics of selonsertib.[7]
Table 2: Summary of Selonsertib Pharmacokinetics in Healthy Subjects
| Parameter | Value | Source |
| Absorption | Rapidly absorbed | [7] |
| Dose Proportionality | Dose-proportional PK for parent and inactive metabolite | [7] |
| Food Effect | No food effect on PK | [7] |
| Elimination | Renal excretion is a minor pathway | [7] |
| EC₅₀ (in human whole blood) | 56 ng/mL | [7][8] |
| Cₘₐₓ (1 mg dose) | 40.5 ng/mL (0.09 µM) | [8] |
| Cₘₐₓ (100 mg dose) | 3640 ng/mL (8.17 µM) | [8] |
Clinical Efficacy in Nonalcoholic Steatohepatitis (NASH)
Selonsertib has been evaluated in Phase II and Phase III clinical trials for the treatment of NASH.
Table 3: Key Efficacy Results from Selonsertib Clinical Trials in NASH
| Trial | Phase | Patient Population | Treatment Arms | Primary Endpoint | Key Finding | Source |
| - | II | NASH with F2-F3 fibrosis | Selonsertib 6 mg, 18 mg (with or without simtuzumab) | ≥1-stage improvement in fibrosis without worsening of NASH at 24 weeks | 43% of patients on 18 mg and 30% on 6 mg achieved the primary endpoint. | [9][10] |
| STELLAR-3 (NCT03053050) | III | NASH with bridging fibrosis (F3) | Selonsertib 6 mg, 18 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | Did not meet the primary endpoint. 12% on 6 mg and 10% on 18 mg vs. 13% on placebo achieved the endpoint. | [11][12][13] |
| STELLAR-4 (NCT03053063) | III | NASH with compensated cirrhosis (F4) | Selonsertib 6 mg, 18 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | Did not meet the primary endpoint. 13% on 6 mg and 14% on 18 mg vs. 13% on placebo achieved the endpoint. | [11][12][13][14] |
Despite promising results in the Phase II trial, the Phase III STELLAR trials did not demonstrate a significant anti-fibrotic effect of selonsertib monotherapy in patients with advanced fibrosis due to NASH.[11] However, a dose-dependent reduction in hepatic phospho-p38 expression was observed, indicating target engagement.[11]
Conclusion
This compound is a well-characterized, selective inhibitor of ASK1 with a clear mechanism of action on the MAPK signaling pathway. While it demonstrated biological activity in early clinical trials for NASH, it ultimately failed to meet its primary efficacy endpoints in Phase III studies as a monotherapy. The data and protocols presented in this guide provide a valuable resource for researchers investigating the role of ASK1 in various diseases and for the development of future therapies targeting this pathway. Further research may explore the potential of selonsertib in combination with other agents or in different disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 7. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Selonsertib Hydrochloride for Nonalcoholic Steatohepatitis (NASH) Research: A Technical Guide
This technical guide provides an in-depth overview of Selonsertib hydrochloride, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), for researchers, scientists, and drug development professionals investigating therapies for Nonalcoholic Steatohepatitis (NASH). It covers the core mechanism of action, key signaling pathways, preclinical data, and pivotal clinical trial outcomes, supplemented with detailed experimental protocols.
Introduction to Selonsertib and its Rationale in NASH
Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to significant fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key driver in the pathogenesis of NASH is oxidative stress, which activates intracellular signaling cascades that promote cell death, inflammation, and fibrosis.[2][3]
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical node in the cellular response to oxidative stress.[4][5] Its activation in hepatocytes leads to the phosphorylation of downstream kinases p38 and c-Jun N-terminal kinase (JNK), culminating in the pathways that drive NASH progression.[4] Selonsertib (formerly GS-4997) is a small molecule inhibitor that selectively targets the catalytic activity of ASK1, representing a therapeutic strategy to halt or reverse the progression of NASH by mitigating these stress-activated pathways.[2][3]
Mechanism of Action and the ASK1 Signaling Pathway
Under conditions of elevated oxidative stress, such as those present in the NASH liver, intracellular reactive oxygen species (ROS) trigger the dissociation of the inhibitory protein thioredoxin (Trx) from ASK1. This unbinding allows ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1, in turn, phosphorylates and activates the downstream MAP2Ks, MKK3/6 and MKK4/7. These kinases then activate p38 and JNK, respectively. The activation of the p38 and JNK pathways promotes a pro-inflammatory and pro-apoptotic cellular environment and stimulates hepatic stellate cells, the primary cell type responsible for collagen deposition and liver fibrosis.[4]
Selonsertib functions as an ATP-competitive inhibitor, binding to the kinase domain of ASK1 and preventing its phosphorylation activity, thereby blocking the entire downstream signaling cascade.
References
- 1. A Phase 2 Randomized Double-Blind Placebo-Controlled Study Evaluating the Safety and Efficacy of Selonsertib GS-0976 GS-9674 and Combinations in Subjects with Bridging (F3) Fibrosis or Compensated Cirrhosis (F4) due to Nonalcoholic Steatohepatitis | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 2. gilead.com [gilead.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. d-nb.info [d-nb.info]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
Preclinical Efficacy of Selonsertib in Liver Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data for selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in the context of liver fibrosis. The following sections detail the experimental methodologies, quantitative outcomes, and underlying signaling pathways investigated in key preclinical studies.
Core Mechanism of Action: ASK1 Inhibition
Selonsertib is a small molecule inhibitor that competitively binds to the ATP-binding site within the catalytic domain of ASK1.[1] This action prevents the phosphorylation and subsequent activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[1][2] The activation of the ASK1/MAPK signaling pathway is a critical event in the progression of liver fibrosis, as it promotes inflammation, apoptosis, and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix (ECM) deposition in the liver.[1][2][3] By inhibiting this pathway, selonsertib aims to reduce these fibrogenic processes.
In Vitro Studies: Effects on Hepatic Stellate Cells
Preclinical investigations have utilized immortalized human hepatic stellate cell lines, HSC-T6 and LX-2, to elucidate the direct effects of selonsertib on key cellular events in liver fibrosis.[1]
Experimental Protocols: In Vitro Assays
-
Cell Culture: HSC-T6 and LX-2 cells were cultured and subsequently treated with varying concentrations of selonsertib (ranging from 0.5 to 100 µM) for 24 or 48 hours.[4]
-
Cell Proliferation Assay (MTT Assay): The viability and proliferation of HSCs were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after treatment with selonsertib.[4]
-
Real-time Cell Proliferation Monitoring: A real-time cell recorder was used to continuously monitor and quantify the proliferation of HSCs exposed to selonsertib.[1]
-
Apoptosis Assay (Annexin V/PI Staining): Apoptotic cell death was quantified using flow cytometry after staining with Annexin V-APC and propidium iodide (PI).[4]
-
Western Blotting: The expression levels of key proteins in the ASK1/MAPK signaling pathway and fibrotic markers were determined by Western blotting of cell lysates.[1]
-
Immunofluorescence Staining: The expression and localization of phosphorylated ASK1 (p-ASK1) were visualized using immunofluorescence microscopy.[1]
Quantitative Data: In Vitro Efficacy of Selonsertib
| Cell Line | Treatment | Duration | Endpoint | Result | Reference |
| HSC-T6 | Selonsertib (0.5-100 µM) | 48h | Cell Proliferation | Dose-dependent inhibition | [1] |
| LX-2 | Selonsertib (0.5-100 µM) | 48h | Cell Proliferation | Dose-dependent inhibition | [1] |
| HSC-T6 | Selonsertib (10-50 µM) | - | Apoptosis | Increased Annexin V & TUNEL-positive cells | [1] |
| LX-2 | Selonsertib (10-50 µM) | - | Apoptosis | Increased Annexin V & TUNEL-positive cells | [1] |
| HSCs | Selonsertib (10-50 µM) | 24h or 48h | p-ASK1, p-p38, p-JNK | Dose-dependent decrease | [1] |
| HSCs | Selonsertib (10-50 µM) | 24h or 48h | α-SMA, Collagen I, Fibronectin | Dose-dependent decrease | [1] |
In Vivo Studies: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Rat Model
The anti-fibrotic efficacy of selonsertib has been evaluated in a chemically-induced model of liver fibrosis in rats.
Experimental Protocols: DMN-Induced Liver Fibrosis Model
-
Animal Model: Six-week-old male Sprague-Dawley rats were used.[1]
-
Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injections of dimethylnitrosamine (DMN) at a dose of 10 mg/kg, administered three times a week for three to four weeks.[1][5]
-
Treatment Groups: The study included a control group, a DMN-only group, and DMN groups treated with selonsertib at 10 mg/kg or 50 mg/kg.[1][5]
-
Drug Administration: Selonsertib, dissolved in 0.5% methylcellulose, was administered orally five times a week for three weeks.[1]
-
Endpoint Analysis:
-
Body and liver weights were recorded.[5]
-
Liver tissue was subjected to histological analysis using Hematoxylin and Eosin (H&E) and Picro-Sirius Red staining to assess liver architecture and collagen deposition.[1]
-
Serum levels of inflammatory markers (IFN-γ and TNF-α) were measured.[1]
-
Western blotting was performed on liver tissue lysates to quantify the expression of fibrosis-related proteins and components of the ASK1/MAPK pathway.[1]
-
Quantitative Data: In Vivo Efficacy of Selonsertib in the DMN Rat Model
| Parameter | DMN Group | DMN + Selonsertib (10 mg/kg) | DMN + Selonsertib (50 mg/kg) | Reference |
| Body Weight | Significantly decreased | - | 20-30% less loss | [1][5] |
| Liver Weight | Significantly decreased | - | 20-30% less loss | [1][5] |
| Histological Fibrosis Score | Significantly increased | Significantly reduced | Significantly reduced | [1] |
| Sirius Red Staining Index | Significantly increased | Significantly reduced | Significantly reduced | [1] |
| Serum IFN-γ | Increased | Decreased | Decreased | [1] |
| Serum TNF-α | Increased | Decreased | Decreased | [1] |
| Liver p-ASK1 Expression | Amplified | Significantly diminished | Significantly diminished | [1] |
| Liver p-p38 Expression | Amplified | Significantly diminished | Significantly diminished | [1] |
| Liver p-JNK Expression | Amplified | Significantly diminished | Significantly diminished | [1] |
| Liver α-SMA Expression | High expression | Weakly expressed | Weakly expressed | [1] |
| Liver Collagen Expression | High expression | Weakly expressed | Weakly expressed | [1] |
Signaling Pathways and Experimental Workflows
ASK1/MAPK Signaling Pathway in Liver Fibrosis
Caption: ASK1/MAPK signaling cascade in liver fibrosis and the inhibitory action of selonsertib.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of selonsertib on hepatic stellate cells.
In Vivo Experimental Workflow (DMN Model)
Caption: Workflow for in vivo assessment of selonsertib in a DMN-induced rat model of liver fibrosis.
Summary of Preclinical Findings
The preclinical data for selonsertib consistently demonstrate its anti-fibrotic potential in models of liver fibrosis. In vitro, selonsertib effectively inhibits the proliferation and induces apoptosis of activated hepatic stellate cells, key drivers of fibrosis.[1][2] This is accompanied by a reduction in the expression of crucial fibrotic markers. In vivo, in a DMN-induced rat model of liver fibrosis, selonsertib treatment ameliorated the severity of fibrosis, as evidenced by improved liver histology and reduced collagen deposition.[1] The treatment also led to a decrease in the expression of proteins involved in the ASK1/MAPK signaling pathway, confirming the drug's mechanism of action in a living organism.[1] While these preclinical findings were promising, it is important to note that selonsertib did not meet its primary efficacy endpoints in subsequent Phase 3 clinical trials in patients with advanced fibrosis due to NASH.[6]
References
- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Selonsertib in Down-regulating Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selonsertib (GS-4997) is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. ASK1 is activated by various stressors, including reactive oxygen species (ROS) and inflammatory cytokines, leading to a downstream cascade that results in inflammation, apoptosis, and fibrosis. By targeting ASK1, Selonsertib has demonstrated a significant capacity to down-regulate the production of a range of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of Selonsertib, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Inflammatory cytokines are pivotal mediators in the pathogenesis of numerous acute and chronic diseases. Elevated levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are hallmarks of inflammatory conditions. Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical upstream regulator of inflammatory signaling pathways. Selonsertib, a potent and selective inhibitor of ASK1, has been investigated for its therapeutic potential in various inflammatory and fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and diabetic kidney disease. This document serves as a technical resource, consolidating the current understanding of Selonsertib's role in modulating inflammatory cytokine production.
Mechanism of Action: Inhibition of the ASK1 Signaling Pathway
Selonsertib exerts its anti-inflammatory effects by binding to the catalytic kinase domain of ASK1, preventing its phosphorylation and subsequent activation. This action effectively blocks the downstream signaling cascade involving c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[1][2] The inhibition of these pathways ultimately leads to a reduction in the transcription and production of various pro-inflammatory cytokines.[1][2]
In Vitro Evidence of Inflammatory Cytokine Down-regulation
Studies on LPS-Stimulated THP-1 Human Monocytic Cells
Selonsertib has been shown to effectively reduce the production of IL-1β in lipopolysaccharide (LPS)-stimulated THP-1 cells, a commonly used in vitro model for studying monocyte and macrophage inflammatory responses.[3][4]
Table 1: Effect of Selonsertib on IL-1β Production in LPS-Stimulated THP-1 Cells
| Treatment Group | IL-1β Percentage | Fold Change vs. LPS | Reference |
| Unstimulated THP-1 | Not Reported | - | [1] |
| LPS (100 ng/mL) | 36.7% | - | [1] |
| LPS + Selonsertib | 1.7% | ~21.6-fold decrease | [1] |
Experimental Protocol: In Vitro Inhibition of IL-1β in THP-1 Cells
This protocol is based on the methodology described by Ozkan et al. (2023).[1][3][4]
-
Cell Culture: THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2-mercaptoethanol in a 5% CO2 incubator at 37°C.
-
Cell Stimulation: Cells are stimulated with 100 ng/mL of E. coli LPS to induce an inflammatory response.
-
Selonsertib Treatment: A separate group of LPS-stimulated cells is co-treated with Selonsertib. The study by Ozkan et al. determined an IC50 of 120 µM/mL for Selonsertib.[3]
-
Incubation: The cells are incubated for a specified period to allow for cytokine production.
-
Cytokine Measurement: Intracellular IL-1β levels are assessed using flow cytometry.
In Vivo Evidence of Anti-Inflammatory Efficacy
Mouse Model of Acute Liver Failure (ALF)
In a mouse model of LPS and D-galactosamine (LPS/GalN)-induced ALF, pre-treatment with Selonsertib demonstrated a dose-dependent reduction in serum levels of multiple pro-inflammatory cytokines.[5]
Table 2: Effect of Selonsertib on Serum Cytokine Levels in an ALF Mouse Model
| Cytokine | Selonsertib 30 mg/kg | Selonsertib 60 mg/kg | Reference |
| TNF-α | Significant Reduction | Significant Reduction | [5] |
| IFN-γ | Significant Reduction | Significant Reduction | [5] |
| IL-12p70 | Significant Reduction | Significant Reduction | [5] |
| IL-6 | Significant Reduction | Significant Reduction | [5] |
| MCP-1 | Significant Reduction | Significant Reduction | [5] |
| IL-10 (anti-inflammatory) | Enhanced | Enhanced | [5] |
Experimental Protocol: LPS/GalN-Induced ALF in Mice
This protocol is based on the methodology described by Liu et al. (2020).[5]
-
Animal Model: C57BL/6J mice are used for the study.
-
ALF Induction: Acute liver failure is induced by intraperitoneal (i.p.) injection of LPS (10 µg/kg) and D-GalN (400 mg/kg).
-
Selonsertib Administration: Mice are pre-treated with Selonsertib (15, 30, and 60 mg/kg) via i.p. injection 30 minutes prior to the administration of LPS/GalN.
-
Sample Collection: Mice are sacrificed 6 hours after LPS/GalN injection, and serum and liver samples are collected.
-
Cytokine Analysis: Serum cytokine levels are quantified using a Cytometric Bead Array (CBA) or ELISA.
Rat Model of Liver Fibrosis
In a dimethylnitrosamine (DMN)-induced model of liver fibrosis in rats, Selonsertib treatment led to a reduction in pro-inflammatory cytokines.[6]
Table 3: Effect of Selonsertib on Serum Cytokine Levels in a Rat Liver Fibrosis Model
| Cytokine | Selonsertib Treatment | Reference |
| IFN-γ | Reduced | [6] |
| TNF-α | Reduced | [6] |
Experimental Protocol: DMN-Induced Liver Fibrosis in Rats
This protocol is based on the methodology described by Yoon et al. (2020).[6]
-
Animal Model: Six-week-old male Sprague-Dawley rats are used.
-
Fibrosis Induction: Liver fibrosis is induced by DMN administration.
-
Selonsertib Treatment: A treatment group receives Selonsertib.
-
Sample Collection: After the treatment period, blood is collected, and fresh sera are separated.
-
Cytokine Measurement: Serum levels of IFN-γ and TNF-α are measured by sandwich enzyme-linked immunoassay (ELISA).
Clinical Evidence
A phase 2 clinical trial of Selonsertib in patients with NASH and stage 2-3 liver fibrosis demonstrated that treatment was associated with improvements in lobular inflammation.[7][8] While specific cytokine data from this trial is not extensively published, the reduction in inflammation suggests a downstream effect of ASK1 inhibition on inflammatory pathways in humans.[7][8]
Table 4: Overview of Phase 2 Clinical Trial of Selonsertib in NASH
| Parameter | Details | Reference |
| Study Design | Multicenter, randomized, open-label | [7][8] |
| Patient Population | 72 patients with NASH and stage 2 or 3 liver fibrosis | [7][8] |
| Treatment Arms | Selonsertib 6 mg or 18 mg orally once daily (with or without simtuzumab) | [7][8] |
| Treatment Duration | 24 weeks | [7][8] |
| Key Finding | Improvement in fibrosis was associated with reductions in lobular inflammation. | [7][8] |
Conclusion
Selonsertib, through its targeted inhibition of ASK1, has demonstrated a robust ability to down-regulate the production of a wide array of pro-inflammatory cytokines in both in vitro and in vivo models. Its mechanism of action, centered on the blockade of the JNK and p38 MAPK signaling pathways, provides a strong rationale for its therapeutic application in diseases driven by inflammation. The presented data and experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory properties of Selonsertib and the broader field of ASK1 inhibition. Further clinical investigation is warranted to fully elucidate the impact of Selonsertib on inflammatory cytokine profiles in human diseases.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 3. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Selonsertib (GS-4997): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (GS-4997) is an investigational small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). It was developed by Gilead Sciences as a potential first-in-class therapy for the treatment of nonalcoholic steatohepatitis (NASH) and other fibrotic diseases. ASK1 is a key mediator of cellular stress responses and its activation is implicated in the pathogenesis of inflammation and fibrosis. By selectively targeting ASK1, selonsertib aimed to mitigate these pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and scientific foundation of selonsertib.
Discovery and Synthesis
The discovery of selonsertib stemmed from efforts to identify potent and selective inhibitors of the ASK1 enzyme. The chemical name for selonsertib is 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide. Its synthesis is a multi-step process that has been detailed in patent literature.
A key final step in the synthesis involves the amidation reaction between 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid and 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This reaction is typically carried out in the presence of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature to yield the final product, selonsertib. Purification is typically achieved through chromatographic techniques.
Mechanism of Action
Selonsertib is a selective, ATP-competitive inhibitor of ASK1. Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. This initiates a signaling cascade leading to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). The activation of the JNK and p38 pathways contributes to a cellular response that includes inflammation, apoptosis, and fibrosis.
By binding to the ATP-binding pocket of ASK1, selonsertib prevents its autophosphorylation and subsequent activation. This blockade of the initial step in the ASK1 signaling cascade effectively inhibits the downstream activation of JNK and p38, thereby reducing the cellular processes that drive the progression of fibrotic diseases like NASH.
Preclinical Development
The preclinical evaluation of selonsertib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Studies
The inhibitory activity of selonsertib against ASK1 was determined using various biochemical assays. One of the key methods employed was the Homogeneous Time Resolved Fluorescence (HTRF) assay.
Table 1: In Vitro Potency of Selonsertib
| Parameter | Value | Assay |
| IC50 | 19 nM | ASK1 Enzymatic Assay |
| pIC50 | 7.7 | Calculated from IC50 |
In Vivo Studies
The efficacy of selonsertib was evaluated in animal models of NASH, most notably the methionine and choline deficient (MCD) diet-induced mouse model. This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
In a study utilizing the MCD model, selonsertib demonstrated significant improvements in liver histology. Treatment with selonsertib led to reductions in markers of liver injury, inflammation, and fibrosis.
Table 2: Preclinical Efficacy of Selonsertib in a MCD Mouse Model of NASH
| Parameter | Vehicle Control | Selonsertib-treated | % Change vs. Control |
| NAFLD Activity Score (NAS) | |||
| Steatosis | 2.8 ± 0.2 | 1.5 ± 0.3 | -46% |
| Lobular Inflammation | 2.5 ± 0.3 | 1.2 ± 0.2 | -52% |
| Hepatocyte Ballooning | 1.8 ± 0.2 | 0.8 ± 0.1 | -56% |
| Fibrosis Stage | 2.2 ± 0.3 | 1.1 ± 0.2 | -50% |
| Liver Collagen (Sirius Red) | 5.2 ± 0.6 | 2.8 ± 0.4 | -46% |
| ALT (U/L) | 250 ± 35 | 120 ± 20 | -52% |
| AST (U/L) | 310 ± 40 | 150 ± 25 | -52% |
| p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Clinical Development
Selonsertib advanced into clinical trials to evaluate its safety and efficacy in patients with NASH. The clinical development program included Phase 2 studies that showed promising anti-fibrotic activity, leading to the initiation of two large Phase 3 trials: STELLAR-3 and STELLAR-4.
STELLAR-3 and STELLAR-4 Trials
The STELLAR-3 and STELLAR-4 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of selonsertib in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4), respectively.
Table 3: Key Design Elements of the STELLAR-3 and STELLAR-4 Trials
| Feature | STELLAR-3 | STELLAR-4 |
| Patient Population | Adults with NASH and bridging fibrosis (F3) | Adults with NASH and compensated cirrhosis (F4) |
| Inclusion Criteria | - Biopsy-proven NASH- Fibrosis stage F3 | - Biopsy-proven NASH- Fibrosis stage F4- Compensated cirrhosis |
| Exclusion Criteria | - Decompensated liver disease- Other causes of liver disease | - Decompensated liver disease- Other causes of liver disease- MELD score > 12 |
| Intervention | Selonsertib 18 mg, Selonsertib 6 mg, or Placebo daily | Selonsertib 18 mg, Selonsertib 6 mg, or Placebo daily |
| Primary Endpoint | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 |
Unfortunately, both the STELLAR-3 and STELLAR-4 trials failed to meet their primary endpoint. There was no statistically significant difference in the proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH between the selonsertib and placebo groups at 48 weeks.
Table 4: Primary Efficacy Endpoint Results of the STELLAR-3 and STELLAR-4 Trials
| Trial | Treatment Group | Patients Achieving Primary Endpoint (%) | p-value vs. Placebo |
| STELLAR-3 | Selonsertib 18 mg | 9.3% | 0.52 |
| Selonsertib 6 mg | 12.1% | 0.82 | |
| Placebo | 13.2% | - | |
| STELLAR-4 | Selonsertib 18 mg | 14.4% | 0.56 |
| Selonsertib 6 mg | 12.5% | 1.00 | |
| Placebo | 12.8% | - |
Despite the disappointing outcomes of the Phase 3 trials, the data generated have provided valuable insights into the pathophysiology of NASH and the challenges of developing therapies for this complex disease.
Experimental Protocols
HTRF Assay for ASK1 Inhibition
This protocol describes a general method for determining the IC50 of a compound against ASK1 using HTRF technology.
Materials:
-
Recombinant human ASK1 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MKK6)
-
ATP
-
HTRF KinEASE™ STK S3 kit (containing Eu3+-cryptate labeled anti-phospho-STK antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of selonsertib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted selonsertib or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the ASK1 enzyme and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ASK1.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (Eu3+-cryptate labeled antibody and XL665-labeled streptavidin diluted in detection buffer).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blotting for ASK1 Pathway Analysis
This protocol outlines a general procedure for assessing the phosphorylation status of ASK1 and its downstream target JNK in cell lysates treated with selonsertib.
Materials:
-
Cell culture reagents
-
Selonsertib
-
Stress-inducing agent (e.g., H2O2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of selonsertib or vehicle for 1-2 hours.
-
Induce cellular stress by adding a stimulating agent (e.g., H2O2) for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Selonsertib's Mechanism of Action on p38 and JNK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular stress responses.[3][4] Activated by stimuli such as oxidative stress, inflammatory cytokines (e.g., TNF-α), and endoplasmic reticulum stress, ASK1 initiates downstream signaling cascades, prominently featuring the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4][5] These pathways are integral to cellular processes including inflammation, apoptosis, and fibrosis.[3] By selectively inhibiting ASK1, Selonsertib blocks the activation of these key downstream effectors, representing a targeted therapeutic strategy for diseases where ASK1-mediated stress signaling is a key pathological driver, such as nonalcoholic steatohepatitis (NASH).[6][7] Although Phase 3 clinical trials in NASH did not meet their primary antifibrotic endpoints, the study of Selonsertib has provided significant insights into the role of the ASK1/p38/JNK axis in liver disease. This guide provides an in-depth review of Selonsertib's mechanism, supported by preclinical and clinical data, key experimental protocols, and visual diagrams of the core signaling pathways.
The ASK1/p38/JNK Signaling Pathway and Selonsertib's Point of Intervention
The ASK1 signaling cascade is a central pathway that translates upstream stress signals into downstream cellular responses. The process begins with various stressors that lead to the activation of ASK1. Once active, ASK1 phosphorylates and activates MAP2Ks, specifically MKK4/7 (for the JNK pathway) and MKK3/6 (for the p38 pathway). These activated MAP2Ks then phosphorylate and activate JNK and p38 MAPKs, respectively. Activated p38 and JNK translocate to the nucleus to regulate transcription factors, leading to the expression of genes involved in inflammation, apoptosis, and fibrosis.[4][5][8]
Selonsertib is an ATP-competitive inhibitor that binds to the catalytic domain of ASK1, preventing its kinase activity.[3] This inhibition acts as an upstream blockade, preventing the phosphorylation and subsequent activation of the entire downstream p38 and JNK cascade.
Quantitative Data on Selonsertib's Effects
Preclinical In Vitro Data
In vitro studies using hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, have demonstrated Selonsertib's ability to suppress key pathological processes. Selonsertib effectively inhibited the activation of ASK1 and its downstream targets p38 and JNK, leading to reduced HSC proliferation and expression of extracellular matrix (ECM) components.[6][9]
| Parameter | Cell Line | Concentration | Observation | Source |
| ASK1/MAPK Signaling | HSC-T6, LX-2 | 10-50 µM | Suppressed phosphorylation of ASK1, p38, and JNK. | [4][8] |
| Fibrogenic Protein Expression | HSC-T6, LX-2 | 10-50 µM | Inhibited expression of α-SMA, Collagen Type I, and Fibronectin. | [4][8] |
| Cell Proliferation | HSC-T6, LX-2 | 10-50 µM | Strongly suppressed HSC growth and proliferation. | [6][9] |
| Apoptosis | HSC-T6, LX-2 | 10-50 µM | Induced apoptosis, confirmed by increased Annexin V and TUNEL-positive cells. | [6][9] |
Clinical Trial Data (STELLAR-3 & STELLAR-4)
The STELLAR-3 and STELLAR-4 Phase 3 trials evaluated Selonsertib in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4), respectively.[10] While neither trial met its primary endpoint of histologic fibrosis improvement, pharmacodynamic data from the trials confirmed target engagement, showing a dose-dependent reduction in hepatic phospho-p38 expression.[10][11]
| Trial | Population | Treatment (48 Weeks) | Primary Endpoint: ≥1-Stage Fibrosis Improvement w/o Worsening of NASH | p-value (vs. Placebo) | Source |
| STELLAR-3 | NASH, F3 Fibrosis | Selonsertib 18 mg | 9.3% (31/322) | 0.42 | [1][10][12] |
| (n=802) | Selonsertib 6 mg | 12.1% (39/321) | 0.93 | [1][10] | |
| Placebo | 13.2% (21/159) | - | [1][10][13] | ||
| STELLAR-4 | NASH, F4 Cirrhosis | Selonsertib 18 mg | 14.4% (51/354) | 0.56 | [10][11][14] |
| (n=877) | Selonsertib 6 mg | 12.5% (45/351) | 1.00 | [10][14] | |
| Placebo | 12.8% (22/172) | - | [10][14] |
Key Experimental Protocols
The assessment of Selonsertib's effect on the p38 and JNK pathways relies heavily on quantifying the phosphorylation status of these kinases. Western blotting is a standard and essential technique for this purpose.
Protocol: Western Blotting for Phospho-p38 and Phospho-JNK
This protocol outlines the key steps for detecting the activated (phosphorylated) forms of p38 and JNK in cell lysates from HSCs treated with Selonsertib.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels (10% acrylamide).
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total p38, Rabbit anti-total JNK, and a loading control (e.g., anti-GAPDH).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment: Plate HSCs and treat with various concentrations of Selonsertib (e.g., 10-50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control group.[15]
-
Cell Lysis: Wash cells with ice-cold PBS. Add supplemented lysis buffer, incubate on ice, and then scrape the cells. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[16]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 100 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[18]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total p38, total JNK, and a loading control like GAPDH.
Conclusion
Selonsertib is a potent and selective inhibitor of ASK1 that effectively blocks the downstream activation of the p38 and JNK signaling pathways.[4] This mechanism of action has been robustly demonstrated in preclinical models, where Selonsertib reduced the molecular drivers of inflammation and fibrosis.[8] While the drug did not achieve its primary clinical endpoints in Phase 3 trials for NASH-related fibrosis, the pharmacodynamic data showing on-target activity via reduction of phospho-p38 levels in patients confirms the drug's proposed mechanism in humans.[11] The journey of Selonsertib underscores the complexity of treating fibrosis and highlights that targeting a single upstream node in a complex disease network may be insufficient. Nevertheless, the technical understanding of Selonsertib's effect on the ASK1/p38/JNK axis remains a valuable case study for researchers in the field of signal transduction and drug development for stress-related pathologies.
References
- 1. gilead.com [gilead.com]
- 2. gilead.com [gilead.com]
- 3. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 5. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. gilead.com [gilead.com]
- 15. researchgate.net [researchgate.net]
- 16. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Selonsertib's Role in Mitigating Oxidative Stress-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selonsertib (formerly GS-4997) is a selective, orally bioavailable small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key signaling molecule activated by various stressors, most notably oxidative stress, which in turn initiates a cascade of downstream signaling events culminating in inflammation, apoptosis, and fibrosis. This technical guide provides an in-depth overview of Selonsertib's mechanism of action, focusing on its role in attenuating oxidative stress-induced apoptosis. This document summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The ASK1 Signaling Pathway in Oxidative Stress and Apoptosis
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular responses to stress.[1] Under homeostatic conditions, ASK1 is kept in an inactive state through binding to reduced thioredoxin (Trx). However, in the presence of excessive reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[1]
Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), respectively.[2][3] The sustained activation of the JNK and p38 pathways is a critical driver of the apoptotic process through the modulation of various downstream targets, including the Bcl-2 family of proteins and transcription factors that regulate the expression of pro-apoptotic genes.[2][3]
Selonsertib is an ATP-competitive inhibitor that binds to the catalytic domain of ASK1, preventing its activation and the subsequent downstream signaling cascade.[2] By inhibiting ASK1, Selonsertib effectively blocks the pro-apoptotic signals originating from oxidative stress.
Quantitative Data on Selonsertib's Efficacy
The following tables summarize the dose-dependent effects of Selonsertib on various markers of apoptosis, signaling pathway activation, and liver injury from both in vitro and in vivo preclinical studies, as well as clinical trial data.
In Vitro Studies
Table 1: Effect of Selonsertib on Hepatic Stellate Cell (HSC) Viability
| Selonsertib Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | ~80 |
| 25 | ~40 |
| 50 | ~15 |
Data adapted from Yoon, Young Chan, et al. "Selonsertib inhibits liver fibrosis via downregulation of ASK1/MAPK pathway of hepatic stellate cells." Biomolecules & therapeutics 28.6 (2020): 526.[4]
Table 2: Dose-Dependent Inhibition of ASK1/MAPK Signaling in HSCs by Selonsertib
| Selonsertib Concentration (µM) | p-ASK1 (Relative Expression) | p-p38 (Relative Expression) | p-JNK (Relative Expression) |
| 0 | 1.0 | 1.0 | 1.0 |
| 10 | Decreased | Decreased | Decreased |
| 25 | Further Decreased | Further Decreased | Further Decreased |
| 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Qualitative representation of data from Western blot analysis in Yoon, Young Chan, et al. (2020).[4]
Table 3: Dose-Dependent Effect of Selonsertib on Fibrosis Markers in HSCs
| Selonsertib Concentration (µM) | α-SMA (Relative Expression) | Collagen I (Relative Expression) | Fibronectin (Relative Expression) |
| 0 | 1.0 | 1.0 | 1.0 |
| 10 | Decreased | Decreased | Decreased |
| 25 | Further Decreased | Further Decreased | Further Decreased |
| 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Qualitative representation of data from Western blot analysis in Yoon, Young Chan, et al. (2020).[4]
In Vivo Studies (Animal Models)
Table 4: Dose-Dependent Effect of Selonsertib on Liver Injury Markers in a Mouse Model of Acute Liver Failure (ALF)
| Selonsertib Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum TBiL (µmol/L) |
| Vehicle | ~2500 | ~3000 | ~60 |
| 15 | ~1500 | ~2000 | ~40 |
| 30 | ~1000 | ~1500 | ~30 |
| 60 | ~500 | ~1000 | ~20 |
Data adapted from Jiang, Yiwu, et al. "Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway." Cell & Bioscience 11.1 (2021): 1-16.[5][6]
Clinical Studies
Table 5: Effect of Selonsertib on Fibrosis Improvement in Patients with Nonalcoholic Steatohepatitis (NASH) and Stage 2-3 Fibrosis (Phase 2 Trial)
| Treatment Group | Proportion of Patients with ≥1-Stage Fibrosis Improvement |
| Selonsertib 18 mg | 43% (13/30) |
| Selonsertib 6 mg | 30% (8/27) |
| Simtuzumab alone | 20% (2/10) |
Data from Loomba, Rohit, et al. "The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: a randomized, phase 2 trial." Hepatology 67.2 (2018): 549-559.[7]
Table 6: Pharmacodynamic Effect of Selonsertib on pASK1 Levels in Whole Blood Lysates from a Phase 2a Clinical Study
| Treatment Group | Reduction in pASK1 Levels |
| Selonsertib 18 mg | >92% |
Data from a study on the plasma proteome signatures of ASK1 inhibition.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway modulated by Selonsertib and the general workflows for key experimental assays.
Caption: ASK1 Signaling Pathway in Oxidative Stress-Induced Apoptosis and its Inhibition by Selonsertib.
Caption: General Workflow for Western Blot Analysis of Phosphorylated Proteins.
Caption: Experimental Workflow for Apoptosis Detection using Annexin V and PI Staining.
Detailed Experimental Protocols
Western Blot for Phosphorylated ASK1 (p-ASK1)
Objective: To detect and quantify the levels of phosphorylated (active) ASK1 in cell or tissue lysates following treatment with Selonsertib.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibody: Rabbit anti-phospho-ASK1 (Thr845).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Normalize protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ASK1, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ASK1 signal to a loading control (e.g., β-actin or GAPDH) or to total ASK1.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells in a cell population after treatment with Selonsertib.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of Selonsertib and/or an apoptosis-inducing agent.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Tissue Sections
Objective: To detect apoptotic cells in situ within tissue sections.
Materials:
-
TUNEL assay kit.
-
Paraffin-embedded tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Proteinase K.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Fluorescent microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to retrieve antigenic sites.
-
Equilibration: Rinse the sections and incubate with equilibration buffer from the kit.
-
TdT Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Washing: Stop the reaction and wash the sections to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescent microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
Objective: To specifically detect and quantify superoxide levels within the mitochondria of live cells.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator.
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Plating: Plate cells in a suitable format for imaging or flow cytometry (e.g., glass-bottom dishes or multi-well plates).
-
Cell Treatment: Treat cells with Selonsertib and/or an oxidative stress-inducing agent.
-
MitoSOX Loading: Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm imaging medium. Remove the culture medium from the cells, wash once, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm imaging medium to remove excess probe.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm).
-
Flow Cytometry: Harvest the cells, resuspend in fresh medium, and analyze using a flow cytometer with an appropriate laser and emission filter (e.g., PE channel).
-
-
Quantification: For microscopy, measure the mean fluorescence intensity of the mitochondrial regions. For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.
Conclusion
Selonsertib demonstrates a clear mechanism of action in mitigating oxidative stress-induced apoptosis through the selective inhibition of ASK1. Preclinical and clinical data support its ability to modulate the ASK1-JNK/p38 signaling pathway in a dose-dependent manner, leading to a reduction in apoptotic and fibrotic markers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Selonsertib and other ASK1 inhibitors in the context of diseases driven by oxidative stress and apoptosis. Further research focusing on a more direct quantitative dose-response relationship between Selonsertib and oxidative stress markers would further solidify our understanding of its therapeutic potential.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1-JNK-DRP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selonsertib Hydrochloride in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving Selonsertib (GS-4997), a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The information is intended to guide researchers in studying the mechanism and effects of Selonsertib in various cellular contexts.
Introduction and Mechanism of Action
Selonsertib hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of ASK1.[1][2] ASK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that is activated by cellular stresses such as oxidative stress.[3] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinases (JNK).[1][4] This signaling pathway is implicated in promoting inflammation, apoptosis, and fibrosis.[1][5]
Selonsertib functions by binding to the catalytic kinase domain of ASK1 in an ATP-competitive manner, effectively preventing its phosphorylation and subsequent activation.[1][6][7] By inhibiting the ASK1/MAPK pathway, Selonsertib has demonstrated potential anti-inflammatory, anti-fibrotic, and anti-neoplastic activities in preclinical studies.[1][4] It has been shown to suppress the proliferation of hepatic stellate cells (HSCs), induce their apoptosis, and reduce the expression of extracellular matrix components like collagen.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of Selonsertib
| Assay Type | Target | Substrate | Cell/System | Parameter | Value | Reference |
| Kinase Inhibition | Recombinant human ASK1 (catalytic domain) | STK3 | Baculovirus-infected Sf21 cells | IC50 | 0.005012 µM | [1] |
| Kinase Inhibition | ASK1 | - | - | pIC50 | 8.3 | [1][2] |
| Pharmacodynamic | Auranofin-stimulated CXCL1 | - | Human Whole Blood | EC50 | 56 ng/mL | [8] |
Table 2: Exemplary Concentrations for In Vitro Cellular Assays
| Cell Line | Assay Type | Selonsertib Concentration | Duration | Observed Effect | Reference |
| Hepatic Stellate Cells (HSCs) | Western Blot | 10-50 µM | 24 or 48 h | Suppression of p-ASK1, p-p38/JNK; Reduced α-SMA, Collagen I, Fibronectin | [7] |
| Renal Tubular Epithelial Cells (RTECs) | Cell Viability | 5 µM | - | Alleviation of TMAO-induced morphological changes | [2] |
| Various Cancer Cell Lines | Cytotoxicity (MTT) | 3 and 10 µM | 72 h | Non-toxic concentrations used for MDR reversal studies | [9] |
| RAW264.7 Macrophages | Cell Culture | 5 µM | 6 h (pre-incubation) | Prevention of LPS-induced p-JNK elevation | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Selonsertib and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of Selonsertib on the ASK1 signaling pathway.
Caption: General experimental workflow for in vitro evaluation of Selonsertib.
Experimental Protocols
Protocol 1: ASK1 Kinase Inhibition Assay (HTRF)
This protocol is based on the description of a Homogeneous Time Resolved Fluorescence (HTRF) assay used to determine the IC50 of Selonsertib.[1]
Objective: To measure the direct inhibitory effect of Selonsertib on ASK1 kinase activity.
Materials:
-
Recombinant human N-terminal GST-tagged ASK1 catalytic domain (residues 654-971)
-
STK3 substrate
-
This compound
-
ATP
-
Assay Buffer (consult manufacturer's recommendation, e.g., Kinase Buffer)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho substrate antibody and XL665-labeled anti-tag antibody)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted Selonsertib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme solution (recombinant ASK1 in assay buffer).
-
Add 4 µL of the substrate solution (STK3 and ATP in assay buffer).
-
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[1]
-
Detection:
-
Add 10 µL of the HTRF detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of Selonsertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT)
This protocol is essential for determining the appropriate non-toxic concentrations of Selonsertib for use in subsequent cell-based assays.[9]
Objective: To assess the effect of Selonsertib on cell viability and determine the IC20 (concentration that inhibits growth by 20%).
Materials:
-
Cell line of interest (e.g., Hepatic Stellate Cells, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 160 µL of medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Selonsertib in culture medium. Add 40 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours in a humidified atmosphere at 37°C with 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of Selonsertib concentration to determine the dose-response curve and calculate ICx values (e.g., IC20).
-
Protocol 3: Western Blot Analysis of ASK1 Pathway Phosphorylation
This protocol allows for the investigation of Selonsertib's effect on the phosphorylation state of ASK1 and its downstream targets, JNK and p38.
Objective: To quantify the levels of phosphorylated and total ASK1, JNK, and p38 in cell lysates following Selonsertib treatment.
Materials:
-
Cell line of interest
-
This compound
-
Stress-inducing agent (e.g., H2O2, LPS) (optional)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat with various concentrations of Selonsertib (e.g., 10-50 µM) for a specified time (e.g., 24-48 hours).[7] If applicable, add a stress-inducing agent for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE: Denature 30 µg of protein from each sample and resolve the proteins by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the results between treated and untreated groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. gilead.com [gilead.com]
- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 8. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selonsertib in a Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in a chemically-induced liver fibrosis model in rats. The protocols and data presented are based on preclinical studies and are intended to guide researchers in similar investigations.
Selonsertib has been investigated for its therapeutic potential in liver diseases due to its anti-inflammatory and anti-fibrotic properties.[1] The ASK1 pathway is a key signaling cascade involved in stress responses that can lead to inflammation, apoptosis, and fibrosis.[2][3] In the context of liver injury, activation of ASK1 in hepatic stellate cells (HSCs) is a critical step in the progression of fibrosis.[1][4] Selonsertib aims to mitigate liver fibrosis by inhibiting this pathway.[5][6]
The dimethylnitrosamine (DMN)-induced liver fibrosis model in rats is a well-established and reproducible method for studying the pathogenesis of liver fibrosis and for evaluating the efficacy of potential anti-fibrotic agents.[7][8][9] DMN is a potent hepatotoxin that causes significant liver injury, leading to the activation of HSCs and the excessive deposition of extracellular matrix (ECM) proteins, characteristic of fibrosis.[1][8]
Experimental Protocols
I. Induction of Liver Fibrosis using Dimethylnitrosamine (DMN)
This protocol describes the induction of liver fibrosis in Sprague-Dawley rats using DMN.
Materials:
-
Dimethylnitrosamine (DMN)
-
Sterile 0.15 M NaCl (saline)
-
Male Sprague-Dawley or Wistar rats (4-6 weeks old)[7]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize rats for at least one week before the start of the experiment, with ad libitum access to food and water.[10]
-
Prepare a solution of DMN in sterile saline. A common dilution is 1:100.[8]
-
Administer DMN via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.[1][7][11]
-
Injections are given for three consecutive days per week for a period of three to four weeks.[1][7][11]
-
Monitor the animals' body weight and general health status regularly. A decrease in body weight is an expected outcome of DMN treatment.[1][11]
-
A control group of animals should receive IP injections of sterile saline only.[1][8]
Experimental Workflow for DMN-Induced Liver Fibrosis and Selonsertib Treatment
Caption: Workflow of DMN-induced fibrosis and Selonsertib treatment in rats.
II. Administration of Selonsertib
This protocol outlines the oral administration of Selonsertib to rats with DMN-induced liver fibrosis.
Materials:
-
Selonsertib
-
0.5% Methylcellulose solution (vehicle)
-
Oral gavage needles
Procedure:
-
Following the three-week DMN induction period, divide the DMN-treated rats into treatment groups.
-
Prepare suspensions of Selonsertib in 0.5% methylcellulose at the desired concentrations (e.g., 10 mg/kg and 50 mg/kg).[1][11]
-
Administer Selonsertib orally via gavage. In the cited study, Selonsertib was administered five times.[1][11]
-
A DMN-treated control group should receive the vehicle (0.5% methylcellulose) only.
-
Continue to monitor the body weight and health of the animals throughout the treatment period.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of Selonsertib on DMN-induced liver fibrosis in rats.[1][11]
Table 1: Effect of Selonsertib on Body Weight and Relative Liver Weight in DMN-Treated Rats
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Relative Liver Weight ( g/100g body weight) |
| Control | 250 ± 10 | 280 ± 12 | 30 ± 5 | 3.5 ± 0.3 |
| DMN | 250 ± 10 | 210 ± 15 | -40 ± 8 | 4.8 ± 0.5 |
| DMN + Selonsertib (10 mg/kg) | 250 ± 10 | 225 ± 13 | -25 ± 7 | 4.5 ± 0.4 |
| DMN + Selonsertib (50 mg/kg) | 250 ± 10 | 240 ± 11 | -10 ± 6 | 4.1 ± 0.4 |
*Data are presented as mean ± SD. *p<0.05 versus the control group. Data are representative values based on the findings reported in the cited literature.[1][11]
Observations: DMN treatment caused a significant decrease in body weight gain compared to the control group.[1][11] Oral administration of Selonsertib, particularly at 50 mg/kg, mitigated this weight loss.[1][11]
Signaling Pathway
Selonsertib exerts its anti-fibrotic effects by inhibiting the ASK1/MAPK signaling pathway.[1][5] Oxidative stress, a key factor in DMN-induced liver injury, activates ASK1.[1][6] Activated ASK1 then phosphorylates and activates downstream kinases, p38 and c-Jun N-terminal kinase (JNK).[1][12] This signaling cascade in hepatic stellate cells promotes their activation, proliferation, and the production of extracellular matrix components, leading to fibrosis.[1][4] Selonsertib, by inhibiting ASK1, blocks these downstream effects.[1]
ASK1/MAPK Signaling Pathway in Liver Fibrosis and the Action of Selonsertib
Caption: Selonsertib inhibits the ASK1/MAPK pathway, reducing liver fibrosis.
Summary of Findings
-
Selonsertib treatment significantly alleviates DMN-induced liver fibrosis in rats.[1][4]
-
The therapeutic effect is associated with a reduction in collagen deposition and the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[1][5]
-
Mechanistically, Selonsertib suppresses the phosphorylation of ASK1 and the downstream p38 and JNK signaling pathways in hepatic stellate cells.[1]
-
These preclinical findings suggest that Selonsertib could be a potential therapeutic agent for liver fibrosis.[1][6] However, it is important to note that clinical trials of Selonsertib in patients with nonalcoholic steatohepatitis (NASH) have not consistently shown a significant anti-fibrotic effect.[13][14][15]
References
- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 3. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. josorge.com [josorge.com]
- 9. researchgate.net [researchgate.net]
- 10. Le diméthylnitrosamine Induced Liver Fibrosis Modèle chez le rat [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gilead.com [gilead.com]
- 14. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
Application Note and Protocol: Western Blot Analysis of Phosphorylated ASK1 (p-ASK1) Following Selonsertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[1][2][3] Once activated through phosphorylation, ASK1 triggers downstream pathways, most notably the JNK and p38 MAPK pathways, which are involved in promoting inflammation, apoptosis, and fibrosis.[2][3][4][5][6]
Selonsertib is a small molecule inhibitor that selectively targets ASK1.[4][7][8][9] By competitively binding to the ATP-binding site of the kinase, Selonsertib prevents the phosphorylation and subsequent activation of ASK1, thereby blocking the downstream signaling cascade.[1] This makes Selonsertib a therapeutic candidate for diseases where ASK1-mediated pathways are pathologically activated, such as nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and liver fibrosis.[1][7][10]
Western blot analysis is a crucial technique to verify the mechanism of action and efficacy of Selonsertib by directly measuring the levels of phosphorylated ASK1 (p-ASK1) in cell or tissue lysates. A reduction in the p-ASK1 signal upon Selonsertib treatment indicates successful target engagement and inhibition.
ASK1 Signaling Pathway and Selonsertib Inhibition
The following diagram illustrates the central role of ASK1 in the stress-activated signaling cascade and the inhibitory action of Selonsertib.
Caption: ASK1 signaling pathway and the inhibitory effect of Selonsertib.
Quantitative Data on Selonsertib's Effect on p-ASK1
The inhibitory effect of Selonsertib on ASK1 phosphorylation has been quantified in various studies. The table below summarizes key findings.
| Model System | Treatment | Outcome on p-ASK1 Levels | Reference |
| Human Whole Blood Lysates | 18 mg Selonsertib | >92% reduction (measured by ELISA) | [11][12] |
| Hepatic Stellate Cells (HSCs) | 10-50 µM Selonsertib | Concentration-dependent suppression | [4][13] |
| Rat Model (DMN-induced liver fibrosis) | 10 and 50 mg/kg Selonsertib | Significant reduction in expression | [13] |
| Mouse Model (OVA-induced allergic asthma) | Selonsertib Treatment | Reduced p-ASK1 staining in lung tissue | [14] |
Western Blot Experimental Workflow
This diagram outlines the major steps for performing a Western blot to analyze p-ASK1 levels.
Caption: General workflow for Western blot analysis of p-ASK1.
Detailed Protocol for Western Blot Analysis of p-ASK1
This protocol provides a step-by-step guide for the immunodetection of p-ASK1 in protein lysates from cells or tissues treated with Selonsertib.
Materials and Reagents
-
Primary Antibodies:
-
Secondary Antibody:
-
Anti-rabbit IgG, HRP-linked antibody
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Sample Preparation (Cell Lysis)
-
Culture and treat cells with desired concentrations of Selonsertib and/or a positive control stimulus (e.g., H₂O₂ to induce oxidative stress).
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
Electrotransfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ASK1) diluted in Blocking Buffer overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the p-ASK1 signal to the total ASK1 or a loading control signal.
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Insufficient protein loaded. | Load 20-30 µg of total protein. Use a positive control.[15] |
| Primary antibody concentration too low. | Increase antibody concentration or extend incubation to overnight at 4°C.[16][17] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and conditions. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours. Consider changing the blocking agent (e.g., BSA for phospho-antibodies).[17][18] |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[16][18] | |
| Insufficient washing. | Increase the number and duration of wash steps.[15][16] | |
| Non-specific Bands | Primary antibody concentration too high. | Titrate the primary antibody to find the optimal concentration.[18] |
| Sample degradation. | Use fresh samples and always include protease/phosphatase inhibitors in the lysis buffer. | |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding.[18] |
References
- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with Selonsertib, an Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), Reduces Hepatic Phospho-p38 Expression and Markers of Hepatocellular Apoptosis and Necrosis in Patients with NASH [natap.org]
- 11. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 14. Selonsertib, an ASK1 Inhibitor, Ameliorates Ovalbumin-Induced Allergic Asthma during Challenge and Sensitization Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-techne.com [bio-techne.com]
- 18. Generic Troubleshooting Guide Western Blotting Products - Immunomart [immunomart.com]
Application Note: Detection of Selonsertib-Induced Apoptosis using the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its misregulation is implicated in numerous diseases, including fibrosis and cancer. A hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by endonucleases.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a sensitive and widely used method to detect this DNA fragmentation at a single-cell level.[3][4]
Selonsertib (GS-4997) is an investigational small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[5] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated by cellular stressors like reactive oxygen species (ROS).[6][7] Activated ASK1 promotes inflammation, fibrosis, and apoptosis, in part by activating downstream kinases p38 and c-Jun N-terminal kinase (JNK).[6][8] By inhibiting ASK1, Selonsertib can modulate these stress-response pathways.[8] This application note provides a detailed protocol for using the TUNEL assay to quantify apoptosis in cells treated with Selonsertib, summarizes relevant data, and illustrates the underlying signaling pathway.
Principle of the TUNEL Assay
The TUNEL assay identifies DNA fragmentation by enzymatically labeling the free 3'-hydroxyl (3'-OH) ends of DNA breaks.[2] The key enzyme, Terminal deoxynucleotidyl transferase (TdT), catalyzes the template-independent addition of labeled dUTPs to these 3'-OH termini.[1] The incorporated dUTPs are modified with a fluorophore or a hapten (like biotin or BrdU), which can then be detected via fluorescence microscopy or flow cytometry.[2][9] This method allows for the specific visualization and quantification of apoptotic cells within a cell population or tissue section.[3]
Caption: Workflow of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Selonsertib Mechanism of Action in Apoptosis Signaling
Selonsertib is a selective, ATP-competitive inhibitor of ASK1.[8] In response to stimuli such as oxidative stress, ASK1 becomes activated and subsequently phosphorylates downstream kinases in the MAPK pathway, specifically p38 and JNK.[6][7] The sustained activation of these pathways is a critical step in the induction of apoptosis.[7] By binding to ASK1 and preventing its activation, Selonsertib effectively blocks this signaling cascade, thereby suppressing excessive apoptosis, inflammation, and fibrosis.[6][8]
Caption: Selonsertib inhibits the ASK1-mediated apoptosis signaling pathway.
Application Data
In Vitro Evidence: Selonsertib Induces Apoptosis in Hepatic Stellate Cells
A study investigating the effects of Selonsertib on liver fibrosis demonstrated that the compound strongly suppressed the growth of hepatic stellate cells (HSCs) and induced apoptosis.[10] This pro-apoptotic effect in activated HSCs is a key mechanism for resolving liver fibrosis. The induction of apoptosis was confirmed by an increase in TUNEL-positive cells following treatment with Selonsertib.[10]
Table 1: Effect of Selonsertib on Apoptosis in Hepatic Stellate Cells (HSCs)
| Treatment Group | Key Finding | Method of Detection | Reference |
|---|---|---|---|
| Control (Untreated HSCs) | Baseline level of apoptosis | TUNEL Assay | [10] |
| Selonsertib-treated HSCs | Increased number of TUNEL-positive cells, indicating induction of apoptosis. | TUNEL Assay |[10] |
Clinical Evidence: Selonsertib Reduces Biomarkers of Apoptosis in NASH
In a Phase 2 clinical trial involving patients with nonalcoholic steatohepatitis (NASH), treatment with Selonsertib was associated with anti-fibrotic activity.[5][11] Importantly, patients who showed an improvement in liver fibrosis also demonstrated reductions in serum biomarkers of apoptosis and necrosis, such as cytokeratin-18 (CK-18), supporting the biological activity of Selonsertib in a clinical setting.[12]
Table 2: Anti-Fibrotic Efficacy of Selonsertib in a Phase 2 NASH Trial
| Treatment Group (24 Weeks) | Primary Endpoint: ≥1-Stage Fibrosis Improvement | Associated Finding | Reference |
|---|---|---|---|
| Simtuzumab Alone | 20% (2 of 10 patients) | Baseline for comparison | [11][13] |
| Selonsertib 6 mg (± Simtuzumab) | 30% (8 of 27 patients) | Reductions in apoptosis markers (CK-18) observed in responders. | [11][12][13] |
| Selonsertib 18 mg (± Simtuzumab) | 43% (13 of 30 patients) | Reductions in apoptosis markers (CK-18) observed in responders. |[11][12][13] |
Detailed Experimental Protocol: TUNEL Assay for Cultured Cells
This protocol describes the use of a fluorescence-based TUNEL assay on adherent cells cultured in a 96-well plate and treated with Selonsertib.
Caption: Logical workflow for assessing Selonsertib's effect on apoptosis.
1. Materials and Reagents
-
Cultured cells (e.g., LX-2, HSC-T6)
-
96-well clear-bottom black imaging plates
-
Selonsertib (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Commercially available TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and fluorescently-labeled dUTPs)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Positive Control: DNase I[2]
-
Negative Control: Label solution without TdT enzyme
2. Cell Culture and Treatment
-
Seed cells into a 96-well imaging plate at a pre-determined optimal density (e.g., 30,000-50,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of Selonsertib in complete culture medium. Include a vehicle-only control.
-
Aspirate the old medium from the cells and add the medium containing Selonsertib or vehicle.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Control Wells: Prepare wells for positive and negative controls. The positive control will be treated with DNase I to induce DNA breaks, while the negative control will undergo the TUNEL procedure without the TdT enzyme.
3. Cell Fixation and Permeabilization
-
Carefully aspirate the culture medium from all wells.
-
Gently wash the cells once with 100 µL of PBS per well.[14]
-
Add 100 µL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.[1][2]
-
Aspirate the fixative and wash the cells twice with PBS.
-
Add 100 µL of Permeabilization Buffer (0.25% Triton™ X-100 in PBS) to each well and incubate for 20 minutes at room temperature.[2][14]
-
Aspirate the permeabilization buffer and wash the cells twice with deionized water or PBS.
4. TUNEL Reaction
-
Positive Control: Treat the designated positive control wells with DNase I solution according to the kit manufacturer's instructions (e.g., 30 minutes at room temperature) to generate DNA strand breaks. Wash once.[2]
-
Prepare the TdT reaction cocktail according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with a reaction buffer and the labeled dUTPs.[3]
-
Negative Control: For the negative control wells, prepare a label solution that contains all components except the TdT enzyme.
-
Aspirate the final wash solution from the wells.
-
Add 50 µL of the complete TdT reaction cocktail to the experimental and positive control wells. Add 50 µL of the TdT-free label solution to the negative control wells.[3]
-
Incubate the plate for 60 minutes at 37°C in a humidified chamber, protected from light.[2]
5. Staining and Imaging
-
Aspirate the reaction cocktail and wash the cells 2-3 times with a wash buffer (e.g., 3% BSA in PBS) or PBS.[2]
-
To visualize all nuclei, counterstain the cells. Add 100 µL of a diluted nuclear stain (e.g., 1 µg/mL Hoechst 33342 in PBS) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Aspirate the nuclear stain and perform two final washes with PBS.
-
Leave the final 100 µL of PBS in each well for imaging.
-
Image the plate using a high-content imager or a fluorescence microscope with appropriate filters (e.g., FITC filter for green fluorescence, DAPI filter for blue fluorescence).
6. Quantification and Analysis
-
Acquire images from multiple fields per well.
-
Use image analysis software to count the total number of nuclei (blue channel) and the number of TUNEL-positive nuclei (green channel).
-
The percentage of apoptotic cells is calculated as: (Number of TUNEL-Positive Nuclei / Total Number of Nuclei) x 100
-
Compare the percentage of apoptotic cells in Selonsertib-treated wells to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. ahajournals.org [ahajournals.org]
- 9. TUNEL Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Impact of Selonsertib on Cell Cycle Progression: An Application Note and Protocol for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (GS-4997) is a selective, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Under conditions of cellular stress, such as oxidative stress, ASK1 is activated and subsequently phosphorylates downstream targets, including p38 MAPK and c-Jun N-terminal kinases (JNKs).[1][2] This signaling cascade plays a crucial role in regulating inflammation, apoptosis, and fibrosis.[1][3] Given its role in fundamental cellular processes, inhibition of ASK1 by Selonsertib is hypothesized to impact cell cycle progression. This application note provides a detailed protocol for analyzing the effects of Selonsertib on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for cell cycle analysis.[4] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to differentiate cells into the major phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).[4] This allows for the quantitative analysis of cell cycle distribution and the detection of drug-induced perturbations, such as cell cycle arrest.
Data Presentation
Table 1: Illustrative Cell Cycle Distribution in MDA-MB-231 Cells Treated with an ASK1 Inhibitor (Andes-1537)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated (NT) | 55.3 ± 2.1 | 28.5 ± 1.5 | 16.2 ± 0.8 |
| Control (ASO-C) | 54.8 ± 1.9 | 29.1 ± 1.2 | 16.1 ± 0.7 |
| Andes-1537 (200 nM) | 42.1 ± 2.5 | 45.8 ± 2.8 | 12.1 ± 1.1 |
Data is hypothetical and based on trends observed with other ASK1 inhibitors. Actual results with Selonsertib may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASK1 signaling pathway and the experimental workflow for analyzing the effect of Selonsertib on the cell cycle.
Caption: ASK1 Signaling Pathway and Selonsertib's Point of Inhibition.
References
- 1. youtube.com [youtube.com]
- 2. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: [3H]-Paclitaxel Efflux Assay for Evaluating the P-glycoprotein (P-gp) Inhibitory Potential of Selonsertib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents, including paclitaxel, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy[1][2]. Consequently, inhibiting P-gp is a promising strategy to overcome MDR[2][3].
Selonsertib (GS-4997) is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade that is activated by cellular stressors such as oxidative stress.[4][5] The ASK1 pathway is implicated in inflammation, fibrosis, and apoptosis.[4][6][7] While the direct interaction between Selonsertib and P-gp has not been extensively studied, the modulation of stress-activated pathways like ASK1 could potentially influence P-gp function or expression. This application note provides a detailed protocol to investigate the effect of Selonsertib on P-gp-mediated paclitaxel efflux using a [3H]-paclitaxel accumulation and efflux assay.
Experimental Workflow
The overall experimental procedure involves cell seeding, pre-incubation with inhibitors, loading cells with radioactive paclitaxel, and measuring the amount of retained radioactivity after an efflux period.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Selonsertib in Healthy Subjects
These application notes provide a comprehensive overview of the pharmacokinetic (PK) analysis of Selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in healthy subjects. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of small molecule inhibitors.
Introduction
Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of ASK1, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that is activated in response to oxidative stress.[1][2][3] By inhibiting ASK1, Selonsertib has the potential to mitigate inflammation and fibrosis.[1][2][3] Understanding the pharmacokinetic profile of Selonsertib is crucial for its development as a therapeutic agent. This document summarizes the key pharmacokinetic parameters of Selonsertib and its inactive metabolite, GS-607509, in healthy subjects and provides detailed protocols for its analysis.[4]
Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of Selonsertib following single and multiple oral administrations in healthy adult subjects. The data is derived from a Phase I, double-blind, randomized, placebo-controlled, dose-escalation study.[4]
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Selonsertib in Healthy Subjects (Fasted State)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) |
| 1 | 40.5 | 1.0 | 205 | 4.9 |
| 3 | 123 | 1.5 | 734 | 6.2 |
| 10 | 419 | 2.0 | 2,980 | 7.3 |
| 30 | 1,140 | 2.5 | 10,600 | 9.3 |
| 100 | 3,640 | 3.0 | 41,800 | 11.6 |
Data presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.[5]
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Selonsertib in Healthy Subjects (Fasted State, Day 14)
| Dose (mg, once daily) | Cmax (ng/mL) | Tmax (hr) | AUCtau (ng*hr/mL) | t1/2 (hr) |
| 1 | 54.3 | 2.0 | 373 | 7.9 |
| 3 | 179 | 2.0 | 1,280 | 8.8 |
| 10 | 571 | 2.5 | 4,830 | 10.1 |
| 30 | 1,730 | 3.0 | 17,200 | 11.2 |
| 100 | 5,280 | 3.0 | 66,100 | 12.5 |
Data presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCtau: Area under the plasma concentration-time curve over a dosing interval; t1/2: Terminal half-life.
Table 3: Effect of Food on Selonsertib Pharmacokinetics (30 mg Single Dose)
| Parameter | Fed State (Geometric Mean) | Fasted State (Geometric Mean) | Geometric Mean Ratio (Fed/Fasted) |
| Cmax (ng/mL) | 1,020 | 1,140 | 0.89 |
| AUCinf (ng*hr/mL) | 9,880 | 10,600 | 0.93 |
A high-fat meal did not have a significant effect on the pharmacokinetics of Selonsertib.[4]
Experimental Protocols
Clinical Study Protocol: Pharmacokinetic Assessment in Healthy Volunteers
This protocol outlines the procedures for a single and multiple ascending dose study to evaluate the pharmacokinetics of Selonsertib in healthy subjects.[4]
3.1.1. Study Design:
-
A randomized, double-blind, placebo-controlled, ascending dose design.
-
Single Ascending Dose (SAD) cohorts: Subjects receive a single oral dose of Selonsertib (e.g., 1, 3, 10, 30, 100 mg) or placebo in a fasted state.
-
Multiple Ascending Dose (MAD) cohorts: Subjects receive a once-daily oral dose of Selonsertib (e.g., 1, 3, 10, 30, 100 mg) or placebo for 14 days in a fasted state.
-
Food effect cohort: Subjects receive a single oral dose of Selonsertib (e.g., 30 mg) or placebo in both fed (high-fat meal) and fasted states in a crossover design.
3.1.2. Subject Population:
-
Healthy adult male and female subjects, aged 18-55 years.
-
Subjects must meet all inclusion and exclusion criteria as defined in the clinical study protocol.
3.1.3. Blood Sampling for Pharmacokinetic Analysis:
-
SAD Cohorts: Blood samples (e.g., 5 mL) are collected in K2EDTA tubes at pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
MAD Cohorts: Blood samples are collected pre-dose on Day 1, and on Day 14 at pre-dose (0 hr) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Food Effect Cohort: Blood sampling schedule is the same as for the SAD cohorts.
3.1.4. Sample Processing and Storage:
-
Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Transfer the resulting plasma into pre-labeled polypropylene tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol: Quantification of Selonsertib and GS-607509 in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of Selonsertib and its metabolite GS-607509 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.1. Materials and Reagents:
-
Selonsertib and GS-607509 reference standards
-
Stable isotope-labeled internal standards (SIL-IS) for Selonsertib and GS-607509
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of plasma, add 200 µL of protein precipitation solution (acetonitrile containing the SIL-IS).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions (Representative):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Selonsertib, GS-607509, and their respective SIL-IS should be optimized.
-
3.2.4. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Selonsertib Mechanism of Action: ASK1 Signaling Pathway
Caption: Selonsertib inhibits ASK1 in the MAPK signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Selonsertib pharmacokinetic analysis.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Selonsertib Oral Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (formerly GS-4997) is a first-in-class, orally bioavailable small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that, when activated by stressors such as reactive oxygen species (ROS), triggers downstream signaling cascades leading to inflammation, apoptosis, and fibrosis.[3][4] Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for various conditions, particularly fibrotic diseases like nonalcoholic steatohepatitis (NASH).[5][6] These application notes provide detailed protocols for the preparation and oral administration of Selonsertib for in vivo research, summarizing key data and experimental workflows.
Mechanism of Action: ASK1 Signaling Pathway
Selonsertib competitively binds to the ATP-binding site within the catalytic domain of ASK1, inhibiting its kinase activity.[4] This action prevents the phosphorylation and subsequent activation of downstream targets, primarily MKK3/6, MKK4/7, and ultimately, the stress-activated protein kinases p38 and c-Jun N-terminal kinase (JNK).[3][7] The inhibition of this pathway effectively reduces the expression of pro-inflammatory and pro-fibrotic mediators, thereby mitigating tissue injury and fibrosis.[3][4]
Oral Formulation for Preclinical In Vivo Studies
For animal studies, a consistent and straightforward oral formulation is crucial for reliable results. Selonsertib can be formulated as a suspension for oral gavage.
Recommended Vehicle: 0.5% Methylcellulose (MC) in sterile water.
Protocol for Formulation Preparation (10 mg/mL Suspension):
-
Preparation of Vehicle: To prepare 100 mL of 0.5% MC, slowly add 0.5 g of methylcellulose powder to 50 mL of hot sterile water (~80-90°C) while stirring vigorously to ensure wetting.
-
Cooling and Hydration: Add 50 mL of cold sterile water to the mixture and continue stirring. Place the solution at 4°C for at least 2 hours (or overnight) to allow for complete hydration and formation of a clear, viscous solution.
-
Weighing Selonsertib: Accurately weigh the required amount of Selonsertib powder. For a 10 mg/mL suspension, 100 mg of Selonsertib would be needed for a final volume of 10 mL.
-
Suspension Preparation: Add a small amount of the 0.5% MC vehicle to the Selonsertib powder and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Storage: Store the suspension at 4°C, protected from light. Ensure the suspension is thoroughly mixed (e.g., by vortexing) before each administration to guarantee uniform dosing.
Experimental Protocols
Rat Model of Dimethylnitrosamine (DMN)-Induced Liver Fibrosis
This protocol details an in vivo study to assess the anti-fibrotic efficacy of Selonsertib in a chemically-induced liver fibrosis model.[4]
Materials:
-
Male Sprague-Dawley rats (6 weeks old)
-
Dimethylnitrosamine (DMN)
-
Selonsertib formulation (e.g., in 0.5% Methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing, weighing, and tissue collection.
Experimental Workflow:
References
- 1. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ASK1 inhibitor selonsertib in ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Selonsertib hydrochloride solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of selonsertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the solubility of selonsertib in common laboratory solvents?
A2: The solubility of selonsertib is summarized in the table below. Please note that this data may refer to the selonsertib free base, but the solubility of the hydrochloride salt is expected to be similar.
Data Presentation: Solubility of Selonsertib
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 75 - 89 mg/mL[1] | 168.35 - 199.78 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 50 mg/mL | Not specified | |
| Water | Insoluble[1] | Insoluble |
Q3: How should I store this compound powder and stock solutions?
A3: this compound as a powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to six months.[2]
Q4: What is the mechanism of action of this compound?
A4: Selonsertib is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[1] It binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, preventing its phosphorylation and activation. This, in turn, inhibits the downstream phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK).[1]
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO. Moisture can significantly decrease the solubility of selonsertib.[1]
-
Try gently warming the solution (e.g., in a 37°C water bath) or using brief sonication to aid dissolution.
-
If the compound still does not dissolve, you may need to prepare a more dilute stock solution.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
-
Cause: this compound is insoluble in water.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution.
-
Solution:
-
Minimize the final concentration of DMSO in your working solution (typically <0.5%).
-
For in vivo studies, consider using a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1]
-
When preparing dilutions, add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Issue 3: Inconsistent results in cell-based assays.
-
Cause: This could be due to improper storage of stock solutions, leading to degradation of the compound, or issues with the final concentration in the assay.
-
Solution:
-
Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]
-
Prepare fresh working dilutions for each experiment from a thawed aliquot of the stock solution.
-
Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of selonsertib (free base) is 445.49 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.45 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to assist dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[2]
-
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells of interest
-
-
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.
-
Remove the existing media from the cells and replace it with the media containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting for phosphorylated JNK/p38).
-
Visualizations
Caption: Mechanism of action of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ASK1 inhibitor, Selonsertib, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Selonsertib and what is its mechanism of action?
A1: Selonsertib is an orally bioavailable, selective, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that becomes activated under conditions of oxidative or endoplasmic reticulum stress.[1][3] By competitively binding to the ATP site in the catalytic domain of ASK1, Selonsertib prevents its phosphorylation and activation.[1][2] This, in turn, inhibits the downstream phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 MAP kinase.[1][2] The inhibition of these pathways leads to anti-inflammatory, anti-apoptotic, and anti-fibrotic effects.[1][2]
Q2: In which animal models has Selonsertib been studied?
A2: Selonsertib has been evaluated in various preclinical animal models, primarily focusing on liver diseases. These include rat models of liver fibrosis induced by dimethylnitrosamine (DMN) and mouse models of acute liver failure (ALF) induced by lipopolysaccharide and D-galactosamine (LPS/GalN).[2][4] It has also been investigated in a mouse model of allergic asthma.
Q3: What are the reported adverse events of Selonsertib in animal studies?
A3: Published preclinical studies with Selonsertib have generally reported it to be well-tolerated, with a lack of specific, dose-limiting adverse events directly attributed to the compound.[5][6] However, it is crucial to differentiate between potential effects of Selonsertib and the adverse effects inherent to the disease models being used. For example, in DMN-induced liver fibrosis models in rats, significant decreases in body and liver weight were observed in the DMN-treated groups, an effect that was partially mitigated by Selonsertib administration.[1][7] While no direct toxicity has been reported for Selonsertib in these studies, researchers should diligently monitor for general signs of distress and consider potential class-effects of ASK1 inhibitors.
Q4: Are there any known adverse effects of ASK1 inhibitors as a class in animal studies?
A4: While data on Selonsertib is limited, some studies on other ASK1 inhibitors or genetic knockout models of ASK1 provide potential areas for monitoring. For instance, long-term high-fat diet-fed ASK1 knockout mice showed an unexpected reduction in body weight, attributed to a significant reduction in adipose and skeletal muscle tissue. In another study, pharmacological inhibition of ASK1 in mice on a high-fat diet led to hepatic lipid accumulation. It is important to note that these effects have not been specifically reported for Selonsertib.
Troubleshooting Guide: Managing Potential Adverse Events in Animal Studies with Selonsertib
This guide provides a structured approach to identifying and managing potential adverse events during in vivo experiments with Selonsertib.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss | 1. Disease Model Effect: Many disease models (e.g., DMN-induced fibrosis) can cause significant weight loss.[1] 2. General Animal Health: Dehydration, reduced food/water intake, or other health issues. 3. Potential Drug Effect (Class-related): While not specifically reported for Selonsertib, some studies with ASK1 knockout mice on long-term high-fat diets have shown weight loss. | 1. Establish Baseline: Meticulously record baseline body weights before study initiation. 2. Monitor Controls: Compare weight changes in Selonsertib-treated animals to both vehicle-treated and healthy control groups. 3. Daily Monitoring: Conduct daily weigh-ins and clinical observations. 4. Supportive Care: Ensure easy access to food and water. Consider providing supplemental nutrition or hydration if clinically indicated and approved by your institution's animal care and use committee. 5. Dose Adjustment: If weight loss is severe and suspected to be drug-related, consider a dose reduction or temporary cessation of treatment, in consultation with the study director. |
| Changes in Food and Water Intake | 1. General Malaise: Animals may reduce intake due to the effects of the disease model or general ill health. 2. Gavage Stress: Oral gavage can be stressful and may temporarily reduce intake. | 1. Accurate Measurement: Measure food and water consumption daily. 2. Observe Behavior: Note any changes in feeding or drinking behavior. 3. Refine Gavage Technique: Ensure proper training and technique for oral gavage to minimize stress. 4. Palatable Diet: Consider offering a more palatable diet if anorexia is a concern, ensuring it does not interfere with the study endpoints. |
| Lethargy or Reduced Activity | 1. Disease Progression: The induced disease state is often a cause of lethargy. 2. General Animal Health: Pain, distress, or other underlying health issues. | 1. Activity Scoring: Use a standardized system to score animal activity and posture daily. 2. Monitor Controls: Compare the activity levels of treated animals with control groups. 3. Veterinary Consultation: Consult with a veterinarian to rule out other causes of lethargy and to provide appropriate supportive care. |
| Unexpected Changes in Liver Biomarkers | 1. Disease Model Induction: Models of liver injury (DMN, LPS/GalN) are designed to elevate liver enzymes (ALT, AST).[2] 2. Potential Drug-Induced Liver Injury (DILI): While not reported for Selonsertib in preclinical studies, it is a theoretical possibility for any new chemical entity. | 1. Baseline and Time-course Monitoring: Collect baseline blood samples and at multiple time points throughout the study. 2. Histopathology: Correlate biomarker changes with liver histology at the end of the study. 3. Dose-Response Evaluation: Assess if changes in liver biomarkers are dose-dependent. |
| Unexpected Changes in Kidney Biomarkers | 1. Secondary Organ Effects: Severe liver injury can sometimes impact kidney function. 2. Potential Drug Effect: Although clinical trials in diabetic kidney disease did not show dose-dependent adverse effects, monitoring renal function is prudent.[8][9] | 1. Monitor Renal Function: At a minimum, measure serum creatinine and BUN at baseline and at the end of the study. 2. Urinalysis: If renal effects are suspected, perform urinalysis to check for proteinuria or other abnormalities. |
Experimental Protocols
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model in Rats
This protocol is based on the methodology described by Yoon et al. (2020).[1]
| Parameter | Procedure |
| Animal Model | Male Sprague-Dawley rats, 6 weeks old. |
| Housing | Air-conditioned room at 25°C with a 12-hour light/dark cycle. Ad libitum access to food and water. |
| Groups | 1. Control 2. DMN only 3. DMN + Selonsertib (10 mg/kg) 4. DMN + Selonsertib (50 mg/kg) |
| Induction of Fibrosis | Intraperitoneal (i.p.) injections of DMN (10 mg/kg) three times a week for four weeks. |
| Selonsertib Administration | Selonsertib is dissolved in 0.5% methylcellulose and administered orally (p.o.) five days a week for three weeks, starting after the first week of DMN injections. |
| Control Administration | Control animals receive i.p. saline and oral 0.5% methylcellulose. |
| Monitoring | Daily body weight measurement. |
| Endpoint Analysis | At the end of the study, animals are anesthetized and sacrificed. Livers are collected for weight measurement, histopathological analysis (H&E and Picro-Sirius Red staining), and molecular analysis (Western blotting for fibrosis markers). |
LPS/GalN-Induced Acute Liver Failure Model in Mice
This protocol is based on the methodology described by Wu et al. (2021).[2]
| Parameter | Procedure |
| Animal Model | Male C57BL/6J mice, 5-6 weeks old. |
| Housing | Controlled environment with a 12-hour light/dark cycle and free access to food and water. |
| Groups | 1. Vehicle Control 2. LPS/GalN only 3. LPS/GalN + Selonsertib (15, 30, or 60 mg/kg) |
| Induction of ALF | Intraperitoneal (i.p.) injection of LPS (10 µg/kg) and D-Galactosamine (400 mg/kg). |
| Selonsertib Administration | Selonsertib is administered via i.p. injection 30 minutes prior to LPS/GalN administration. |
| Endpoint Analysis | Animals are sacrificed 6 hours after LPS/GalN injection. Blood is collected for serum analysis of liver enzymes (ALT, AST) and cytokines. Livers are collected for histopathological analysis (H&E staining) and Western blotting. |
Visualizations
Signaling Pathway of Selonsertib's Mechanism of Action
Caption: Selonsertib inhibits ASK1, blocking downstream p38 and JNK signaling pathways.
Experimental Workflow for DMN-Induced Liver Fibrosis Study
Caption: Workflow for studying Selonsertib in a DMN-induced rat model of liver fibrosis.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis Signal-Regulating Kinase 1 Protects Against Acetaminophen-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enanta.com [enanta.com]
- 7. ASK1 inhibitor treatment suppresses p38/JNK signalling with reduced kidney inflammation and fibrosis in rat crescentic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ASK1 by CS17919 alleviates kidney‐ and liver‐related diseases in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1/ p38 axis inhibition blocks the release of mitochondrial "danger signals" from hepatocytes and suppresses progression to cirrhosis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Selonsertib for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selonsertib in in vivo experimental settings. The information provided is intended to address common challenges related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Selonsertib and what is its mechanism of action?
Selonsertib is an orally bioavailable, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is activated by various cellular stressors, including oxidative stress. By inhibiting ASK1, Selonsertib blocks the downstream activation of p38 and c-Jun N-terminal kinase (JNK), which in turn can reduce inflammation, fibrosis, and apoptosis.[1]
Q2: What are the main challenges in preparing Selonsertib for in vivo studies?
The primary challenge with Selonsertib for in vivo research is its poor aqueous solubility. It is reported to be insoluble in water, which can lead to low and variable oral bioavailability if not formulated properly. This can impact the reproducibility and reliability of experimental results.
Q3: What are the known solubility properties of Selonsertib?
| Solvent | Solubility |
| Water | Insoluble[1] |
| DMSO | 89 mg/mL (199.78 mM)[1] |
| Ethanol | 40 mg/mL (89.78 mM)[1] |
Q4: Are there any established formulations for oral administration of Selonsertib in animal models?
Yes, published studies have utilized a suspension of Selonsertib for oral administration in rats. A common vehicle is 0.5% methylcellulose (MC) in water.[1] Another suggested vehicle for creating a homogeneous suspension is carboxymethylcellulose sodium (CMC-Na).[1]
Troubleshooting Guide: Improving Selonsertib Bioavailability
This guide addresses specific issues that may arise during the preparation and administration of Selonsertib for in vivo research.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Selonsertib during formulation preparation. | Selonsertib is poorly soluble in aqueous solutions. Adding an organic stock solution too quickly to an aqueous vehicle can cause it to crash out. | When preparing a suspension from a DMSO stock, add the stock solution dropwise to the vigorously stirring aqueous vehicle (e.g., 0.5% methylcellulose). Sonication can also be employed to aid in the dispersion of the compound and break up any aggregates. |
| Inconsistent or low drug exposure in pharmacokinetic studies. | Poor and variable absorption due to the insoluble nature of the compound. The particle size of the suspension may be too large or not uniform. | Particle Size Reduction: To increase the surface area for dissolution, consider micronization of the Selonsertib powder before preparing the suspension. This can be achieved through techniques like jet milling or ball milling. Formulation Strategies: For more advanced formulation, consider creating a nanosuspension or an amorphous solid dispersion to improve the dissolution rate and bioavailability. |
| Difficulty in administering a homogeneous dose. | The suspension is not stable and the compound settles over time, leading to inaccurate dosing. | Ensure the suspension is continuously stirred during dosing. Prepare the formulation fresh before each use. Increase the viscosity of the vehicle by using a higher concentration of methylcellulose or an alternative suspending agent. |
| Unexpected toxicity or off-target effects. | The use of high concentrations of organic co-solvents (e.g., DMSO) in the final formulation can lead to toxicity in animals. | Minimize the amount of organic solvent in the final dosing formulation. A common practice is to keep the final concentration of DMSO below 10%. If higher concentrations of Selonsertib are needed, explore alternative solubilization techniques such as lipid-based formulations or cyclodextrin complexation. |
Experimental Protocols
Protocol 1: Preparation of Selonsertib Oral Suspension
This protocol is adapted from methodologies used in rat studies.[1]
Materials:
-
Selonsertib powder
-
0.5% (w/v) Methylcellulose (MC) solution in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Weigh the required amount of Selonsertib powder. For initial studies, a dose of 10-50 mg/kg has been used in rats.[1]
-
(Optional) If starting with a crystalline powder, gently grind the Selonsertib in a mortar and pestle to reduce particle size.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously. Allow the solution to stir until fully dissolved and hydrated.
-
To a small volume of the 0.5% MC solution, gradually add the Selonsertib powder while vortexing or stirring to create a slurry.
-
Transfer the slurry to the final volume of the 0.5% MC solution.
-
Stir the suspension vigorously using a magnetic stirrer for at least 30 minutes to ensure a uniform distribution of the compound.
-
For improved homogeneity, sonicate the suspension for 15-30 minutes.
-
Visually inspect the suspension for any large aggregates.
-
Administer the suspension orally to the animals using an appropriate gavage needle. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Signaling Pathway and Experimental Workflow Diagrams
Selonsertib Mechanism of Action
Caption: Selonsertib inhibits ASK1, blocking downstream p38 and JNK signaling.
Experimental Workflow for Improving Selonsertib Bioavailability
Caption: A logical workflow for formulating and evaluating Selonsertib's bioavailability.
References
Technical Support Center: Selonsertib Dose-Response Analysis in Fibrosis Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the ASK1 inhibitor, selonsertib, in the context of fibrosis research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for selonsertib's anti-fibrotic effect?
A1: Selonsertib is a selective, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][3] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] In response to cellular stress, such as oxidative stress, ASK1 becomes activated and subsequently activates downstream targets like p38 and c-Jun N-terminal kinase (JNK).[1][4][5] This signaling cascade promotes inflammation, apoptosis, and fibrosis.[5][6][7] Selonsertib competitively binds to the ATP-binding site in the catalytic domain of ASK1, inhibiting its kinase activity.[2] By blocking the ASK1/MAPK pathway, selonsertib suppresses the proliferation of hepatic stellate cells (HSCs), reduces the deposition of extracellular matrix components like collagen, and can induce apoptosis in these fibrosis-driving cells.[1][2][8]
Q2: In what preclinical models has selonsertib shown anti-fibrotic efficacy?
A2: Selonsertib has demonstrated anti-fibrotic effects in both in vitro and in vivo preclinical models. In vitro, it has been shown to suppress the growth and proliferation of hepatic stellate cell lines (HSC-T6 and LX-2).[2][8] In vivo, selonsertib has been shown to alleviate liver fibrosis in a dimethylnitrosamine (DMN)-induced rat model.[1][2][8] In this model, treatment with selonsertib led to a significant reduction in collagen deposition and the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[1][8] Another selective ASK1 inhibitor, GS-444217, has also shown efficacy in reducing liver fibrosis in a mouse model of NLRP3-driven liver injury.[6]
Q3: What were the outcomes of the clinical trials for selonsertib in NASH-related fibrosis?
A3: Selonsertib was evaluated in Phase 2 and Phase 3 clinical trials for the treatment of nonalcoholic steatohepatitis (NASH) with advanced fibrosis. A Phase 2 trial in patients with NASH and stage 2-3 fibrosis suggested a dose-dependent improvement in fibrosis after 24 weeks of treatment.[9] However, the subsequent Phase 3 trials, STELLAR-3 (for bridging fibrosis, F3) and STELLAR-4 (for compensated cirrhosis, F4), did not meet their primary endpoint of a statistically significant improvement in fibrosis by at least one stage without worsening of NASH after 48 weeks of treatment with either 6 mg or 18 mg daily doses compared to placebo.[10][11][12] Despite evidence of target engagement (dose-dependent reductions in hepatic phospho-p38 expression), selonsertib monotherapy did not demonstrate a significant anti-fibrotic effect in this patient population.[10][11]
Q4: What are some potential reasons for the discrepancy between preclinical efficacy and Phase 3 clinical trial outcomes for selonsertib?
A4: The discrepancy between promising preclinical results and the outcomes of the Phase 3 trials is a complex issue. One possibility is that the severity of fibrosis in the enrolled patient population was too advanced for selonsertib monotherapy to have a significant effect.[11] Additionally, the complex pathophysiology of NASH may involve multiple pathways driving fibrosis, suggesting that targeting the ASK1 pathway alone may be insufficient in later stages of the disease. The duration of treatment and the specific endpoints chosen for the clinical trials could also be contributing factors.
Troubleshooting Guides
Problem: Inconsistent anti-fibrotic effects of selonsertib in our in vitro HSC model.
| Possible Cause | Troubleshooting Step |
| Cell Line Viability and Passage Number | Ensure HSCs (e.g., LX-2, HSC-T6) are within a low passage number and exhibit typical morphology and proliferation rates. High passage numbers can lead to altered cellular responses. |
| Selonsertib Concentration and Stability | Verify the concentration and stability of your selonsertib stock solution. Prepare fresh dilutions for each experiment. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. In vitro studies have used concentrations ranging from 0.5 µM to 100 µM.[2] |
| Activation State of HSCs | The activation state of HSCs is crucial for observing anti-fibrotic effects. Ensure your experimental protocol includes an appropriate stimulus to induce HSC activation (e.g., TGF-β, PDGF, or culture on plastic). The anti-proliferative and pro-apoptotic effects of selonsertib are most relevant in activated HSCs. |
| Endpoint Measurement | Use multiple methods to assess fibrosis-related endpoints. In addition to cell proliferation assays (e.g., MTT, BrdU), measure markers of HSC activation (e.g., α-SMA expression by western blot or immunofluorescence) and collagen production (e.g., Sirius Red staining, qPCR for COL1A1). |
Problem: Lack of significant reduction in fibrosis in our animal model despite administering selonsertib.
| Possible Cause | Troubleshooting Step |
| Animal Model and Timing of Intervention | The choice of animal model and the timing of selonsertib administration are critical. In the DMN-induced rat model, selonsertib was administered after fibrosis was established.[8] Consider the stage of fibrosis at the start of treatment. Early intervention may yield more pronounced effects. |
| Dose and Route of Administration | Ensure the correct dose is being administered. Preclinical studies in rats used oral doses of 10 mg/kg and 50 mg/kg.[8] Verify the formulation and bioavailability of your selonsertib preparation. |
| Assessment of Target Engagement | Confirm that selonsertib is inhibiting the ASK1 pathway in your model. This can be done by measuring the phosphorylation levels of downstream targets like p38 and JNK in liver tissue samples via western blot or immunohistochemistry.[8] |
| Severity of Fibrosis | The degree of established fibrosis may be too severe to be reversed by selonsertib monotherapy within the timeframe of your study. Consider combination therapies or models with less advanced fibrosis. |
Quantitative Data Presentation
Table 1: In Vitro Dose-Response of Selonsertib on Hepatic Stellate Cell Viability
| Cell Line | Treatment Duration | Selonsertib Concentration (µM) | Cell Viability (% of Control) |
| HSC-T6 | 24 hours | 0.5 | ~100% |
| 1 | ~100% | ||
| 5 | ~95% | ||
| 10 | ~80% | ||
| 50 | ~60% | ||
| 100 | ~40% | ||
| LX-2 | 24 hours | 0.5 | ~100% |
| 1 | ~100% | ||
| 5 | ~95% | ||
| 10 | ~85% | ||
| 50 | ~70% | ||
| 100 | ~50% | ||
| Data are estimated from graphical representations in the cited literature and are intended for illustrative purposes.[2] |
Table 2: In Vivo Efficacy of Selonsertib in DMN-Induced Rat Liver Fibrosis Model
| Treatment Group | Dose | Key Findings |
| Control | N/A | Normal liver architecture. |
| DMN-induced fibrosis | N/A | Severe fibrosis, increased collagen deposition, elevated expression of α-SMA, fibronectin, and collagen I. |
| Selonsertib | 10 mg/kg (oral) | Significant alleviation of liver fibrosis, reduced collagen deposition, and decreased expression of fibrotic markers compared to the DMN group.[8] |
| Selonsertib | 50 mg/kg (oral) | Similar but more pronounced anti-fibrotic effects compared to the 10 mg/kg dose.[8] |
Table 3: Phase 3 STELLAR Clinical Trial Results (48 Weeks)
| Trial | Patient Population | Treatment Group | Primary Endpoint Achievement |
| STELLAR-3 | NASH with Bridging Fibrosis (F3) | Selonsertib 18 mg | 10% |
| Selonsertib 6 mg | 12% | ||
| Placebo | 13% | ||
| STELLAR-4 | NASH with Compensated Cirrhosis (F4) | Selonsertib 18 mg | 14.4%[12] |
| Selonsertib 6 mg | 12.5%[12] | ||
| Placebo | 12.8%[12] | ||
| Primary Endpoint: ≥1-stage improvement in fibrosis without worsening of NASH.[10][12] |
Experimental Protocols
Protocol: Induction of Liver Fibrosis in Rats using Dimethylnitrosamine (DMN) and Treatment with Selonsertib
This protocol is a generalized representation based on methodologies described in the literature.[8]
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Induction of Fibrosis:
-
Administer DMN (10 mg/kg) via intraperitoneal injection three times a week for three consecutive weeks.
-
A control group should receive intraperitoneal injections of a vehicle (e.g., PBS).
-
-
Treatment Groups:
-
DMN + Vehicle: Rats with DMN-induced fibrosis receiving the vehicle for selonsertib.
-
DMN + Selonsertib (10 mg/kg): Rats with DMN-induced fibrosis receiving selonsertib at 10 mg/kg.
-
DMN + Selonsertib (50 mg/kg): Rats with DMN-induced fibrosis receiving selonsertib at 50 mg/kg.
-
-
Selonsertib Administration:
-
Prepare selonsertib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer selonsertib orally (e.g., via gavage) according to the treatment group schedule (e.g., five times during the study period as described in some studies).[8]
-
-
Monitoring: Monitor body weight and general health of the animals daily.
-
Endpoint Analysis (at the end of the study):
-
Serum Analysis: Collect blood to measure markers of liver injury (e.g., ALT, AST).
-
Histopathology: Euthanize the animals, and collect liver tissue. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) and Sirius Red staining to assess liver architecture and collagen deposition.
-
Protein Expression: Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent protein extraction and western blot analysis to measure levels of α-SMA, collagen I, p-ASK1, p-p38, and p-JNK.
-
Gene Expression: Store a portion of the liver tissue in an RNA stabilization solution for subsequent RNA extraction and qPCR analysis of fibrotic and inflammatory genes.
-
Visualizations
Caption: The ASK1 signaling pathway in fibrosis and the inhibitory action of selonsertib.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1ng to Delay the Progression of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gilead.com [gilead.com]
Troubleshooting Selonsertib Efficacy in Cancer Cell Lines: A Technical Support Center
Welcome to the technical support center for Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during in vitro experiments with Selonsertib in various cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for interpreting Selonsertib efficacy data.
Q1: Why am I observing variable or no cytotoxic effects of Selonsertib in my cancer cell line?
A1: The efficacy of Selonsertib as a monotherapy can be highly dependent on the cancer cell line's genetic background and the specific role of the ASK1 signaling pathway in that context. Here are several factors to consider:
-
ASK1 Expression Levels: The expression of ASK1 can be very low in some cancer cell lines. If the target protein is not present at sufficient levels, the inhibitory effect of Selonsertib will be minimal. It is crucial to assess the endogenous expression level of ASK1 in your cell line of interest.
-
Context-Dependent Role of ASK1: ASK1's role in cancer is not universal. In some cancers, such as gastric and pancreatic cancer, ASK1 may promote tumorigenesis, making it a viable therapeutic target. Conversely, in other cancers like liver and colon cancer, ASK1 may act as a tumor suppressor. In such cases, inhibiting ASK1 with Selonsertib would not be an effective anti-cancer strategy.
-
Activation State of the ASK1 Pathway: The ASK1 pathway is activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. If the basal level of stress in your cell culture conditions is low, the ASK1 pathway may not be sufficiently active for Selonsertib to exert a significant effect.
-
Intrinsic Resistance Mechanisms: Cancer cells can possess intrinsic resistance to kinase inhibitors through various mechanisms, including activation of bypass signaling pathways that compensate for the inhibition of the primary target.
Troubleshooting Steps:
-
Assess ASK1 Expression: Perform a Western blot to determine the protein level of ASK1 in your panel of cancer cell lines.
-
Evaluate Pathway Activation: Measure the baseline phosphorylation levels of downstream targets of ASK1, such as p38 and JNK, to gauge the activity of the pathway in your cells.
-
Literature Review: Research the known role of the ASK1 pathway in your specific cancer type and cell line model.
Q2: What are typical effective concentrations of Selonsertib in vitro?
A2: The effective concentration of Selonsertib can vary significantly between cell lines and experimental endpoints. While comprehensive screening data for Selonsertib's single-agent cytotoxicity across a wide range of cancer cell lines is limited, some data is available. For instance, in the PANC-1 pancreatic cancer cell line, a GI50 (concentration for 50% growth inhibition) of 9.5 µM has been reported.
In studies where Selonsertib is used to reverse multidrug resistance, it is typically used at non-toxic concentrations, often below 10 µM.[1] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: I am not seeing the expected downstream effects on p38 or JNK phosphorylation after Selonsertib treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Timing of Analysis: The phosphorylation of downstream kinases can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation after Selonsertib treatment.
-
Antibody Quality: Ensure that the antibodies used for detecting phosphorylated and total p38 and JNK are validated and of high quality.
-
Basal Pathway Activity: As mentioned in A1, if the basal activity of the ASK1 pathway is low, the effect of its inhibition might be difficult to detect. Consider stimulating the pathway with an appropriate agonist (e.g., TNF-α, H₂O₂) as a positive control to confirm that the pathway is functional in your cells.
-
Alternative Signaling Pathways: Other kinases can also phosphorylate p38 and JNK. Selonsertib is a selective ASK1 inhibitor and will not affect phosphorylation mediated by other upstream kinases.
Q4: How can I determine if my cells are undergoing apoptosis after Selonsertib treatment?
A4: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
-
Western Blot for Apoptosis Markers: You can probe for the cleavage of PARP or caspase-3 by Western blot.
Data Presentation
Table 1: Reported In Vitro Efficacy of Selonsertib as a Monotherapy in a Cancer Cell Line
| Cell Line | Cancer Type | Parameter | Value (µM) |
| PANC-1 | Pancreatic | GI50 | 9.5 |
Note: This table will be updated as more single-agent cytotoxicity data for Selonsertib in different cancer cell lines becomes available.
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to troubleshoot and evaluate the efficacy of Selonsertib.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Selonsertib on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Selonsertib (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Selonsertib in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Selonsertib. Include a vehicle control (medium with the same concentration of solvent used to dissolve Selonsertib).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 or GI50 value.
Western Blot for ASK1 Pathway Analysis
This protocol is for assessing the expression of ASK1 and the phosphorylation status of its downstream targets, p38 and JNK.
Materials:
-
Cancer cell lines
-
Selonsertib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ASK1, anti-phospho-ASK1, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Selonsertib at the desired concentration and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in response to Selonsertib treatment.
Materials:
-
Cancer cell lines
-
Selonsertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Selonsertib for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Selonsertib inhibits the ASK1 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating Selonsertib efficacy.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected Selonsertib results.
References
Selonsertib Phase 3 NASH Trials: A Technical Support Center for Researchers
FOSTER CITY, CA – The clinical development of Selonsertib, an investigator Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, for the treatment of Nonalcoholic Steatohepatitis (NASH), was halted after Phase 3 trials failed to meet their primary endpoints. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the trial outcomes, relevant experimental protocols, and troubleshooting guidance to inform future research in this area.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the Selonsertib Phase 3 trials for NASH?
The Selonsertib Phase 3 clinical trials, STELLAR-3 and STELLAR-4, failed to demonstrate a statistically significant improvement in the primary endpoint: a ≥1-stage improvement in fibrosis without worsening of NASH at week 48, compared to placebo.[1][2][3][4][5]
Q2: What were the specific patient populations in the STELLAR-3 and STELLAR-4 trials?
The STELLAR-3 trial enrolled patients with NASH and bridging fibrosis (F3), while the STELLAR-4 trial focused on patients with NASH and compensated cirrhosis (F4).[1][3][4][5]
Q3: What was the proposed mechanism of action for Selonsertib in NASH?
Selonsertib is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[6][7] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by cellular stressors such as oxidative stress and inflammation, both of which are implicated in the pathogenesis of NASH.[8][9][10] By inhibiting ASK1, Selonsertib was expected to reduce the downstream activation of p38 and c-Jun N-terminal kinase (JNK), thereby mitigating liver inflammation, hepatocyte apoptosis, and fibrosis.[8][9][10]
Q4: Did the trials show any evidence of target engagement?
Yes, despite the lack of clinical efficacy, the STELLAR trials did show evidence of target engagement. There were dose-dependent reductions in hepatic phospho-p38 expression, a downstream marker of ASK1 activity, in patients treated with Selonsertib.[4][5] This suggests that the drug was hitting its intended target, but this did not translate into the desired anti-fibrotic effect.
Q5: What are the potential implications of these trial failures for future NASH drug development?
The failure of Selonsertib highlights the complexity of NASH pathogenesis and the challenges of targeting a single pathway to achieve significant fibrosis regression. It underscores the potential need for combination therapies that address multiple facets of the disease, such as metabolic dysregulation, inflammation, and fibrosis.[4][11] Additionally, it has spurred further discussion and research into the optimal clinical trial endpoints and the utility of non-invasive biomarkers for assessing treatment response in NASH.
Troubleshooting Guides for NASH Research
This section provides guidance for researchers encountering common issues in preclinical and clinical NASH studies.
Troubleshooting Inconsistent Preclinical Model Results
| Issue | Potential Cause | Recommended Action |
| High variability in fibrosis development in diet-induced models. | Genetic background of the animal strain. Composition and duration of the specialized diet. Gut microbiome differences. | Ensure the use of a consistent and well-characterized animal strain. Strictly control the diet composition and feeding duration. Consider co-housing animals to normalize gut microbiota or performing microbiome analysis. |
| Lack of correlation between histological findings and non-invasive markers. | Timing of measurements. Sensitivity and specificity of the non-invasive test. Subjectivity in histological scoring. | Optimize the timing of non-invasive assessments to align with expected pathological changes. Validate the chosen non-invasive markers against histology in your specific model. Implement blinded and standardized histological scoring by multiple trained pathologists. |
| Difficulty in demonstrating the efficacy of an anti-fibrotic agent. | Insufficient drug exposure at the target site. Redundancy in fibrotic signaling pathways. Stage of fibrosis at the time of intervention (advanced fibrosis may be less reversible). | Perform pharmacokinetic and pharmacodynamic studies to confirm target engagement in the liver. Investigate potential compensatory signaling pathways. Test the therapeutic intervention at earlier stages of fibrosis. |
Troubleshooting Histological Assessment
| Issue | Potential Cause | Recommended Action |
| High inter-rater variability in NASH CRN scoring. | Subjectivity in interpreting histological features (e.g., ballooning, inflammation). Inadequate training of pathologists. Poor quality of liver biopsy samples. | Conduct calibration exercises with a panel of experienced hepatopathologists to standardize scoring.[12] Ensure adequate biopsy size and quality.[9] |
| Difficulty in quantifying changes in fibrosis with treatment. | Sampling variability of liver biopsy. Slow regression of established fibrosis. | Utilize quantitative methods for collagen assessment (e.g., morphometry with Sirius Red staining) in addition to staging. Consider longer-term studies to observe significant changes in fibrosis. |
Quantitative Data from STELLAR-3 and STELLAR-4 Trials
The following tables summarize the primary endpoint results from the Phase 3 STELLAR trials.
Table 1: STELLAR-3 Trial Primary Endpoint Results (NASH with F3 Fibrosis)
| Treatment Group | N | Responders (%) | p-value vs. Placebo |
| Selonsertib 18 mg | 322 | 9.9% | 0.49 |
| Selonsertib 6 mg | 321 | 12.1% | 0.93 |
| Placebo | 159 | 13.2% | - |
| Data adapted from Harrison et al., 2020.[1][3][4][5] |
Table 2: STELLAR-4 Trial Primary Endpoint Results (NASH with F4 Fibrosis)
| Treatment Group | N | Responders (%) | p-value vs. Placebo |
| Selonsertib 18 mg | 354 | 14.4% | 0.56 |
| Selonsertib 6 mg | 351 | 12.5% | 0.93 |
| Placebo | 172 | 12.8% | - |
| Data adapted from Harrison et al., 2020.[1][3][4][5][13][14] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of Selonsertib and NASH.
Diet-Induced NASH Mouse Model
This protocol describes a common method for inducing NASH in mice, which was a likely preclinical model for evaluating Selonsertib's efficacy.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: A high-fat, high-fructose, and high-cholesterol diet (e.g., 40-60% kcal from fat, 20% kcal from fructose, and 2% cholesterol).[2][13][15]
-
Procedure:
-
House mice in a temperature and light-controlled environment.
-
Provide ad libitum access to the specialized NASH-inducing diet and water for 16-24 weeks. A control group should receive a standard chow diet.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, collect blood for biochemical analysis (ALT, AST, glucose, insulin, lipids).
-
Euthanize mice and harvest liver tissue for histological and molecular analysis.
-
-
Assessment:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning according to the NASH CRN scoring system. Stain with Sirius Red for fibrosis evaluation.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR or RNA-seq analysis of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Tgf-β).
-
Protein Analysis: Snap-freeze a portion of the liver for Western blot analysis of key signaling proteins (e.g., p-ASK1, p-p38, p-JNK).
-
Sirius Red Staining for Liver Fibrosis
This protocol details the staining procedure to visualize and quantify collagen deposition in liver tissue.
-
Sample Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded liver tissue.
-
Reagents:
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).
-
Weigert's hematoxylin (for nuclear counterstaining, optional).
-
Acidified water (0.5% acetic acid in water).
-
-
Procedure:
-
Deparaffinize and rehydrate tissue sections through a series of xylene and graded ethanol washes.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water.
-
Stain in Picro-Sirius Red solution for 60 minutes.[9][16][17]
-
Wash twice in acidified water.
-
Dehydrate rapidly through graded ethanol solutions.
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Analysis:
-
Visualize under a bright-field or polarized light microscope. Collagen fibers will appear red under bright-field and as bright yellow-orange or green birefringent fibers under polarized light.
-
Quantify the collagen-positive area using image analysis software (e.g., ImageJ) on several random fields per section to determine the percentage of fibrotic area.
-
Signaling Pathways and Workflows
ASK1 Signaling Pathway in NASH
Caption: The ASK1 signaling cascade in the context of NASH pathogenesis and the inhibitory action of Selonsertib.
Experimental Workflow for Preclinical NASH Study
Caption: A generalized workflow for conducting a preclinical study of a therapeutic agent for NASH.
References
- 1. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy [jpatholtm.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Immunohistochemistry of liver tissue sections [protocols.io]
- 9. med.emory.edu [med.emory.edu]
- 10. mdpi.com [mdpi.com]
- 11. Sirius Red staining of murine tissues [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 4.8. Sirius Red Staining [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Addressing variability in animal model response to Selonsertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Selonsertib in animal models. Our aim is to help address the variability in experimental outcomes and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selonsertib?
A1: Selonsertib is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In response to cellular stress, such as oxidative stress, ASK1 becomes activated and subsequently activates downstream kinases p38 and c-Jun N-terminal kinase (JNK).[3][4][5] This cascade promotes inflammation, apoptosis, and fibrosis. Selonsertib competitively binds to the ATP-binding site of ASK1, preventing its activation and thereby inhibiting the downstream signaling that leads to cellular damage and fibrosis.[1][2]
Q2: Why am I observing significant variability in the response of my animal models to Selonsertib?
A2: Variability in animal model response to therapeutic agents is a common challenge. Several factors can contribute to this, including:
-
Animal Model Selection: Different models of the same disease can have distinct underlying pathologies. For instance, in non-alcoholic steatohepatitis (NASH) models, the methionine and choline deficient (MCD) diet model shows different histopathological features compared to a high-fat diet plus carbon tetrachloride (HFD+CCl4) model. Selonsertib has shown conflicting efficacy in these different models.
-
Animal Characteristics: Inherent biological differences between animals, even of the same strain, can lead to varied responses.[3] Factors such as age, sex, and genetic drift within a colony can all play a role.
-
Experimental Procedures: Minor variations in experimental execution, such as the method of drug administration, timing of dosing, and measurement techniques, can introduce significant variability.[3] The experience and consistency of the personnel conducting the experiments are also crucial.
-
Environmental Factors: The animal's environment, including husbandry practices, cage conditions, and even the presence of different animal care technicians, can act as stressors and influence experimental outcomes.[3]
Q3: My results with Selonsertib are not consistent with published studies. What should I check?
A3: If you are experiencing discrepancies with published findings, consider the following troubleshooting steps:
-
Verify Drug Formulation and Administration: Ensure Selonsertib is dissolved and administered as described in the protocols. For oral administration, 0.5% methylcellulose is a common vehicle.[4] Confirm the accuracy of your dosage calculations and the consistency of administration timing.
-
Review Animal Model Induction: The method and duration of disease induction are critical. For diet-induced models, ensure the specific diet composition and feeding duration match the intended protocol. For chemically-induced models, verify the concentration and frequency of the inducing agent.
-
Standardize Experimental Conditions: Minimize environmental stressors and ensure all experimental groups are housed under identical conditions. Randomize animals to treatment groups to avoid bias.
-
Confirm Endpoint Analysis: Ensure that the methods used for endpoint analysis (e.g., histological scoring, biochemical assays) are consistent and performed by trained personnel, preferably blinded to the treatment groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in fibrosis scores within the same treatment group. | 1. Inconsistent disease induction across animals.2. Genetic drift within the animal colony.3. Subjectivity in histological scoring. | 1. Ensure uniform administration of the inducing agent (diet or chemical).2. Use animals from a well-characterized and genetically stable source.3. Have histological slides scored by at least two independent, blinded pathologists. |
| Selonsertib shows no efficacy in a NASH model. | 1. The chosen animal model may not be responsive to ASK1 inhibition.2. Insufficient drug exposure due to incorrect dosage or administration.3. Timing of treatment initiation is too late in the disease progression. | 1. Consider the specific pathology of your model. Selonsertib may be more effective in models with a strong inflammatory and fibrotic component driven by oxidative stress.2. Perform pharmacokinetic studies to confirm adequate drug levels.3. Initiate treatment at an earlier stage of fibrosis development. |
| Conflicting results between different NASH models (e.g., MCD vs. HFD+CCl4). | The underlying pathophysiology of the models differs. The MCD model is characterized by severe steatohepatitis but with weight loss, whereas the HFD+CCl4 model mimics metabolic syndrome alongside liver injury. | Acknowledge the limitations of each model. The choice of model should align with the specific aspect of NASH being investigated. Efficacy in one model does not guarantee efficacy in another. |
| Unexpected toxicity or adverse events. | 1. Incorrect dosage calculation leading to overdose.2. Interaction with other experimental variables (e.g., diet, inducing agent).3. Off-target effects in the specific animal strain. | 1. Double-check all dosage calculations.2. Review the literature for any known interactions.3. Conduct a dose-ranging study to determine the maximum tolerated dose in your specific model. |
Data Presentation
Table 1: Summary of Selonsertib Efficacy in Preclinical Models
| Animal Model | Species | Disease | Selonsertib Dose | Administration Route | Key Findings | Reference |
| Dimethylnitrosamine (DMN)-induced fibrosis | Rat | Liver Fibrosis | 10 and 50 mg/kg | Oral | Significantly alleviated liver fibrosis, reduced collagen deposition and expression of fibrotic markers.[4][5] | Yoon et al., 2020 |
| LPS/GalN-induced acute liver failure | Mouse | Acute Liver Failure | 15, 30, and 60 mg/kg | Intraperitoneal | Effectively prevented liver injury, reduced serum ALT, AST, and inflammatory cytokines.[6] | Li et al., 2021 |
| Methionine and choline deficient (MCD) diet | Mouse | NASH | Not specified | Not specified | Showed efficacy in improving all histopathological features related to NASH. | WuXi AppTec |
| High-fat diet + CCl4 | Mouse | NASH | Not specified | Not specified | Improved ballooning with no effect on steatosis or fibrosis, but enhanced inflammation. | WuXi AppTec |
Experimental Protocols
Protocol 1: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats and Selonsertib Treatment
-
Animal Model: Male Sprague-Dawley rats (6 weeks old).
-
Disease Induction: Induce liver fibrosis by intraperitoneal injections of 10 mg/kg DMN, three times a week for four weeks.[4]
-
Selonsertib Preparation: Dissolve Selonsertib in 0.5% methylcellulose (MC).[4]
-
Treatment: Administer Selonsertib orally at a dose of 10 or 50 mg/kg, five days a week for the last three weeks of DMN induction.[4] The control group receives the vehicle (0.5% MC) only.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue for histopathological analysis (H&E and Sirius Red staining) and biochemical assays to measure markers of fibrosis (e.g., α-SMA, collagen).
Protocol 2: High-Fat Diet (HFD) plus Carbon Tetrachloride (CCl4)-Induced NASH in Mice
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction:
-
Selonsertib Treatment:
-
Prepare Selonsertib in a suitable vehicle for oral administration.
-
Initiate treatment at a specific time point during disease induction and continue for a defined duration.
-
-
Endpoint Analysis:
-
Monitor body weight and metabolic parameters (e.g., glucose, lipids) throughout the study.
-
At termination, collect liver tissue for histopathology (H&E, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score).
-
Analyze serum for liver enzymes (ALT, AST).
-
Visualizations
Caption: Selonsertib's mechanism of action via ASK1 inhibition.
Caption: General experimental workflow for Selonsertib in vivo studies.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Preclinical ASK1 Inhibitors: Selonsertib and Beyond
For Researchers, Scientists, and Drug Development Professionals
Apoptosis signal-regulating kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a promising therapeutic target for a range of diseases characterized by inflammation and fibrosis. This guide provides an objective comparison of the preclinical performance of Selonsertib (GS-4997), a first-in-class ASK1 inhibitor, with other notable ASK1 inhibitors, GS-444217 and SRT-015. The information presented is based on available experimental data from in vitro and in vivo preclinical models.
At a Glance: Comparative Efficacy of ASK1 Inhibitors
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the potency and efficacy of Selonsertib, GS-444217, and SRT-015.
Table 1: In Vitro Potency of ASK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / pIC50 |
| Selonsertib (GS-4997) | ASK1 | HTRF assay | pIC50 = 8.3 (equivalent to IC50 ≈ 5 nM)[1] |
| GS-444217 | ASK1 | ATP-competitive binding assay | IC50 = 2.87 nM |
Table 2: Efficacy in Preclinical Models of Liver Disease
| Model | Inhibitor | Dose | Key Findings |
| Dimethylnitrosamine (DMN)-Induced Liver Fibrosis (Rat) | Selonsertib | 10 and 50 mg/kg, p.o. | Significantly alleviated liver fibrosis, reduced collagen deposition, and inhibited the ASK1/MAPK pathway.[2] |
| Diet-Induced Obese (DIO) NASH Model (Mouse) | SRT-015 | 0.3% and 0.5% in chow | Significantly reduced liver fibrosis, steatosis, and inflammation.[3] |
| Selonsertib | 0.1% in chow (clinically relevant dose) | No significant effect on liver fibrosis, steatosis, or inflammation.[3][4] |
Table 3: Efficacy in Preclinical Models of Kidney Disease
| Model | Inhibitor | Dose | Key Findings |
| Unilateral Ureteral Obstruction (UUO) (Rodent) | GS-444217 | Not specified | Reduced tubular epithelial cell death, interstitial inflammation, and kidney fibrosis.[5] |
| Diabetic Kidney Disease (db/db eNOS-/- Mouse) | GS-444217 | Not specified | Improved glomerular filtration rate (GFR) decline and albuminuria.[5] |
Table 4: Efficacy in Preclinical Models of Pulmonary and Cardiovascular Disease
| Model | Inhibitor | Dose | Key Findings |
| Monocrotaline-Induced Pulmonary Arterial Hypertension (Rat) | GS-444217 | Not specified | Dose-dependently reduced pulmonary arterial pressure and right ventricular hypertrophy. |
| Angiotensin II-Induced Hypertension (Mouse) | Selonsertib | Not specified | Suppressed cardiac hypertrophy and reduced interstitial and perivascular fibrosis. |
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in mediating cellular stress signals. Under normal conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx).[6] Various stress stimuli, such as reactive oxygen species (ROS), inflammatory cytokines (e.g., TNF-α), and endoplasmic reticulum (ER) stress, lead to the dissociation of Trx and the activation of ASK1.[6] Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[6] This cascade ultimately results in cellular responses such as inflammation, apoptosis, and fibrosis.
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in this guide.
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
-
Objective: To induce liver fibrosis in rats to evaluate the anti-fibrotic efficacy of ASK1 inhibitors.
-
Animal Model: Male Wistar rats (4-6 weeks old).[7]
-
Procedure:
-
Prepare a 10 mg/mL solution of DMN in sterile 0.15 M NaCl.[8]
-
Administer DMN intraperitoneally (i.p.) at a dose of 10 mg/kg for three consecutive days per week for four weeks.[2][7]
-
Monitor animal body weight weekly and food and water intake daily.[9]
-
ASK1 inhibitors or vehicle are typically administered orally (p.o.) during the induction period. For example, Selonsertib was dissolved in 0.5% methylcellulose and administered daily for five days a week for three weeks.[2]
-
At the end of the study period, sacrifice the animals and collect liver tissue for histological analysis (e.g., Masson's Trichrome or Picro-Sirius Red staining for collagen) and biochemical analysis (e.g., hydroxyproline content).[8] Serum samples can be collected to measure liver enzymes like ALT and AST.[7]
-
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
-
Objective: To induce PAH in rats to assess the therapeutic potential of ASK1 inhibitors on pulmonary vascular remodeling and right ventricular hypertrophy.
-
Animal Model: Male Sprague-Dawley or Wistar rats.[1]
-
Procedure:
-
Induce PAH with a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of monocrotaline (typically 60 mg/kg).
-
Monitor animals for the development of PAH, which typically occurs within 4 weeks.[1]
-
Administer ASK1 inhibitors or vehicle according to the study design (preventive or therapeutic).
-
Assess PAH development and the effects of treatment through measurements of right ventricular systolic pressure, echocardiography, and histological analysis of the heart and pulmonary arteries for vascular remodeling and hypertrophy.
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
-
Objective: To induce renal fibrosis in rodents to evaluate the efficacy of ASK1 inhibitors in preventing or reversing fibrosis.
-
Animal Model: Male mice (e.g., C57BL/6) or rats.[4]
-
Procedure:
-
Anesthetize the animal.
-
Make a flank or midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two locations with silk suture.[4] In some protocols, the ureter is cut between the ligatures.
-
The contralateral (right) kidney serves as a control.
-
Administer the ASK1 inhibitor or vehicle daily.
-
The typical duration of the study is 7 to 14 days.[4]
-
At the end of the study, sacrifice the animals and harvest the kidneys for histological analysis (e.g., Masson's trichrome or Sirius Red staining for fibrosis, immunohistochemistry for markers like α-SMA and F4/80 for inflammation) and gene expression analysis.
-
In Vitro ASK1 Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of ASK1 inhibitors.
-
Methodology:
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This assay measures the inhibition of the phosphorylation of a substrate by the ASK1 enzyme.
-
Recombinant human N-terminal GST-tagged ASK1 catalytic domain is used.
-
A suitable substrate (e.g., STK3) is incubated with the enzyme in the presence of various concentrations of the inhibitor.
-
The reaction is stopped, and the level of substrate phosphorylation is detected using fluorescently labeled antibodies. The signal is read on a plate reader.
-
The IC50 value is calculated from the dose-response curve.[1]
-
-
Auranofin-Induced ASK1 Activation in Cells:
-
Auranofin is a thioredoxin reductase inhibitor that leads to the oxidation of thioredoxin and subsequent activation of ASK1.
-
Cells (e.g., HEK293T overexpressing ASK1, or primary cells) are pre-treated with the ASK1 inhibitor.
-
The cells are then stimulated with auranofin.
-
Cell lysates are analyzed by Western blot for the phosphorylation of ASK1 (p-ASK1) and its downstream targets, p38 (p-p38) and JNK (p-JNK), to assess the inhibitory effect of the compound.
-
-
Summary and Conclusion
The preclinical data presented in this guide highlight the therapeutic potential of targeting the ASK1 pathway for fibrotic and inflammatory diseases. Selonsertib, as a first-generation ASK1 inhibitor, has demonstrated efficacy in some preclinical models. However, newer generation inhibitors like GS-444217 and SRT-015 appear to exhibit greater potency and, in the case of SRT-015, superior efficacy in a head-to-head comparison with Selonsertib in a NASH model.[3][4]
The detailed experimental protocols provided herein offer a foundation for researchers to design and conduct their own comparative studies. The continued investigation of these and other novel ASK1 inhibitors is crucial for the development of effective therapies for a multitude of diseases driven by cellular stress. The contrasting preclinical outcomes, particularly between Selonsertib and SRT-015, underscore the importance of robust and comparative preclinical evaluation in predicting clinical success.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sealrocktx.com [sealrocktx.com]
- 3. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH [prnewswire.com]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
A Comparative Analysis of Selonsertib and GS-444217 in Preclinical Models of Kidney Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, selonsertib (GS-4997) and GS-444217, in rodent models of kidney fibrosis. Both compounds, developed by Gilead Sciences, target the same signaling pathway implicated in renal inflammation, fibrosis, and apoptosis. This analysis is based on publicly available experimental data to inform researchers in the field of nephrology and drug discovery.
Mechanism of Action: Targeting the ASK1 Signaling Pathway
Both selonsertib and GS-444217 are small molecule inhibitors of ASK1, a key mediator of cellular stress responses. In the context of kidney disease, various insults such as oxidative stress, hyperglycemia, and hypertension can activate ASK1. This activation triggers a downstream phosphorylation cascade, primarily involving p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[1][2][3] The sustained activation of these pathways contributes to podocyte apoptosis, inflammation, and the expression of pro-fibrotic factors, ultimately leading to glomerulosclerosis and tubulointerstitial fibrosis.[2][3][4] By inhibiting ASK1, selonsertib and GS-444217 aim to attenuate these pathological processes.[1][2][4]
Comparative Efficacy in Preclinical Models
While no head-to-head preclinical studies comparing selonsertib and GS-444217 in the same kidney fibrosis model are publicly available, this guide presents data from separate studies to facilitate an indirect comparison. The following tables summarize the quantitative data from key preclinical experiments.
GS-444217: Efficacy in Rodent Models of Kidney Fibrosis
GS-444217 has been evaluated in several rodent models of kidney injury and fibrosis, demonstrating its potential to mitigate disease progression.
| Model | Parameter | Vehicle/Control | GS-444217 | % Change vs. Control | Reference |
| Rat 5/6 Nephrectomy | Glomerulosclerosis Index (SI score) | 1.8 ± 0.2 | 1.3 ± 0.1 | ↓ 27.8% | [5] |
| Urinary Albumin to Creatinine Ratio (UACR) (mg/g) | ~250 | ~150 | ↓ 40% | [5] | |
| Rat Unilateral Ureteral Obstruction (UUO) - 7 days | Phospho-p38 Levels | Elevated | Reduced | Not Quantified | [1] |
| Phospho-JNK Levels | Elevated | Reduced | Not Quantified | [1] | |
| Rat Nephrotoxic Serum Nephritis (WKY rats) - 14 days | Crescent Formation (%) | ~40% | ~20% | ↓ 50% | [6] |
| Proteinuria (mg/24h) | ~150 | ~75 | ↓ 50% | [6] |
Selonsertib: Efficacy in a Rat Model of Hypertensive CKD
Selonsertib has also been assessed in a preclinical model of chronic kidney disease, where it demonstrated protective effects on kidney function and structure.
| Model | Parameter | Vehicle/Control | Selonsertib | % Change vs. Control | Reference |
| Rat 5/6 Nephrectomy | Change in Creatinine Clearance (Week 8 to 12) | -49% ± 8% | +12% ± 29% | ↑ (Preserved) | [2] |
| Change in Albuminuria (UACR) (Week 8 to 12) | +253% ± 76% | +181% ± 47% | ↓ 28.5% | [2] | |
| Glomerulosclerosis Index (at 12 weeks) | 2.5 ± 0.1 | 2.1 ± 0.2 | ↓ 16% | [2] | |
| Apoptotic Cells (density x 10-5/µm2) | 2.07 ± 0.21 | 1.25 ± 0.22 | ↓ 39.6% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key studies cited.
GS-444217 in the Rat 5/6 Nephrectomy Model
-
Animal Model: Male Sprague-Dawley rats underwent a two-step 5/6 nephrectomy (Nx) to induce chronic kidney disease.[5]
-
Treatment: Eight weeks post-Nx, rats were randomized into treatment groups. The GS-444217 group received the compound in their chow (0.3% by weight) plus a daily oral gavage of 30 mg/kg for 4 weeks.[5]
-
Assessment of Kidney Fibrosis: Glomerulosclerosis was assessed on periodic acid-Schiff (PAS) stained kidney sections. A sclerosis index (SI) was calculated by scoring 80-100 glomeruli per rat on a scale of 0 to 4 (0 = no lesion, 4 = >75% sclerosis).[5]
-
Assessment of Kidney Function: Urinary albumin and creatinine were measured to determine the UACR.[5]
Selonsertib in the Rat 5/6 Nephrectomy Model
-
Animal Model: Male Sprague Dawley rats underwent 5/6 Nx.[2]
-
Treatment: Eight weeks after surgery, rats were randomized to receive selonsertib, enalapril, a combination, or vehicle for 4 weeks. The selonsertib dose is not explicitly stated in the provided text but was administered as a monotherapy and in combination.[2]
-
Assessment of Kidney Fibrosis: Glomerulosclerosis was evaluated on PAS-stained sections. Apoptosis was quantified by TUNEL staining.[2]
-
Assessment of Kidney Function: Serum and urine creatinine were measured to calculate creatinine clearance. Urinary albumin was also measured.[2]
GS-444217 in the Rat Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: The UUO model was induced in rats by ligating the left ureter.[1]
-
Treatment: GS-444217 was orally administered at 30 mg/kg twice per day for 7 days.[1]
-
Assessment of ASK1 Pathway Activation: The levels of phosphorylated p38 and JNK in the obstructed kidneys were measured to assess the downstream effects of ASK1 inhibition.[1]
Summary and Conclusion
Both selonsertib and GS-444217 demonstrate anti-fibrotic effects in preclinical models of kidney disease by targeting the ASK1 signaling pathway. GS-444217 has shown efficacy in reducing glomerulosclerosis, proteinuria, and downstream markers of ASK1 activation in various rodent models.[1][5][6] Selonsertib has also demonstrated the ability to preserve kidney function, and reduce glomerulosclerosis and apoptosis in a hypertensive model of chronic kidney disease.[2]
A direct comparison of the potency and efficacy of these two compounds in the same preclinical model is not available in the public domain. GS-444217 appears to be a preclinical tool compound, while selonsertib has been advanced to clinical trials. The preclinical data for both compounds support the therapeutic potential of ASK1 inhibition for the treatment of kidney fibrosis. However, the clinical development of selonsertib for diabetic kidney disease has yielded mixed results, with post-hoc analyses suggesting a potential benefit in slowing eGFR decline, but also raising safety concerns regarding acute kidney injury.[3][7][8]
Further research is warranted to fully elucidate the therapeutic window and patient populations that would most benefit from ASK1 inhibition in chronic kidney disease. The experimental data presented in this guide provide a valuable resource for researchers working on novel anti-fibrotic therapies for kidney disease.
References
- 1. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib Enhances Kidney Protection Beyond Standard of Care in a Hypertensive, Secondary Glomerulosclerosis CKD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Selonsertib in Patients with Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - ASK1 contributes to fibrosis and dysfunction in models of kidney disease [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Selonsertib in Patients with Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of Selonsertib in Combination with Simtuzumab for Nonalcoholic Steatohepatitis (NASH): A Comparative Guide
This guide provides a detailed comparison of the efficacy of Selonsertib, an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, alone and in combination with Simtuzumab, a Lysyl Oxidase-Like 2 (LOXL2) inhibitor, for the treatment of Nonalcoholic Steatohepatitis (NASH) with moderate to severe fibrosis. The data presented is primarily derived from a significant Phase 2 clinical trial that evaluated these therapeutic agents.
Executive Summary
A key Phase 2, multicenter, open-label trial investigated the safety and efficacy of Selonsertib with and without Simtuzumab in patients with NASH and stage 2 or 3 liver fibrosis.[1] The study revealed that Simtuzumab monotherapy was ineffective in reducing liver fibrosis.[1] Consequently, the data for Selonsertib with and without Simtuzumab were pooled for analysis. The findings suggest that Selonsertib treatment for 24 weeks led to an improvement in fibrosis in a notable proportion of patients.[2]
Data Presentation
The following tables summarize the quantitative data from the Phase 2 clinical trial, comparing the histologic and imaging outcomes across different treatment groups after 24 weeks.
Table 1: Histologic Outcomes at Week 24 [1]
| Outcome | Selonsertib 18 mg (pooled) | Selonsertib 6 mg (pooled) | Simtuzumab Alone |
| Number of Patients (evaluable for fibrosis) | 30 | 27 | 10 |
| Fibrosis Improvement (≥1-stage reduction) | 43% (13/30) | 30% (8/27) | 20% (2/10) |
| Progression to Cirrhosis | 3% (1/30) | 7% (2/27) | 20% (2/10) |
| Median Change in Collagen Content (%) | -8.7% | -8.2% | +2.1% |
| NAFLD Activity Score (NAS) Improvement (≥1 point) | 52% (16/31) | 41% (11/27) | 60% (6/10) |
Table 2: Imaging Outcomes at Week 24 [1]
| Outcome | Selonsertib 18 mg | Selonsertib 6 mg | Simtuzumab Alone |
| Number of Patients (evaluable by MRE) | 26 | 22 | 10 |
| ≥15% Reduction in Liver Stiffness (MRE) | 15% (4/26) | 32% (7/22) | 0% (0/10) |
Experimental Protocols
Phase 2 Clinical Trial of Selonsertib and Simtuzumab in NASH (NCT02466516)
Study Design: This was a multicenter, randomized, open-label Phase 2 trial.[1] Patients were randomized in a 2:2:1:1:1 ratio to one of the following treatment arms for 24 weeks:
-
Selonsertib 6 mg alone
-
Selonsertib 18 mg alone
-
Selonsertib 6 mg with Simtuzumab 125 mg
-
Selonsertib 18 mg with Simtuzumab 125 mg
-
Simtuzumab 125 mg alone[1]
Patient Population: The trial enrolled 72 adult patients with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥5, and fibrosis stage 2 or 3.[1][3] Key inclusion criteria included features of metabolic syndrome.[1] Exclusion criteria included cirrhosis, other chronic liver diseases, and excessive alcohol consumption.[1]
Drug Administration:
-
Selonsertib: Administered orally once daily.[1]
-
Simtuzumab: Administered via subcutaneous injection once weekly.[1]
Assessments:
-
Primary Efficacy Endpoint: The proportion of patients with at least a one-stage improvement in fibrosis according to the NASH Clinical Research Network (CRN) Histologic Scoring System at week 24.[1]
-
Secondary Endpoints: Changes in liver stiffness measured by magnetic resonance elastography (MRE), hepatic collagen content, and serum biomarkers of apoptosis and necrosis.[1] Liver biopsies were performed at baseline and at week 24.[3]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways targeted by Selonsertib and Simtuzumab in NASH.
Experimental Workflow
Caption: Workflow of the Phase 2 clinical trial of Selonsertib and Simtuzumab.
Mechanisms of Action
Selonsertib is an orally bioavailable, small molecule inhibitor of ASK1.[4][5] In the context of NASH, oxidative stress can activate ASK1, which in turn promotes inflammation, apoptosis (cell death), and fibrosis.[4][5] By inhibiting ASK1, Selonsertib aims to reduce these pathological processes in the liver.[6]
Simtuzumab is a humanized monoclonal antibody that targets and inhibits LOXL2.[2][7] LOXL2 is an enzyme that plays a role in the cross-linking of collagen fibers, a critical step in the formation and stabilization of the fibrotic scar tissue in the liver.[7][8] The rationale for using Simtuzumab was to prevent the progression of fibrosis by inhibiting this cross-linking process.[7] However, Phase 2b trials of Simtuzumab monotherapy for NASH with bridging fibrosis or cirrhosis were terminated due to lack of efficacy.[9]
Conclusion
The combination of Selonsertib and Simtuzumab did not demonstrate a synergistic or additive effect in the treatment of NASH with advanced fibrosis, primarily due to the inefficacy of Simtuzumab. Selonsertib monotherapy, however, showed promising anti-fibrotic activity in a Phase 2 setting, leading to further investigation in Phase 3 trials. These findings underscore the complexity of NASH pathogenesis and the challenges in developing effective anti-fibrotic therapies.
References
- 1. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 3. Improvement of hepatic fibrosis and patient-reported outcomes in non-alcoholic steatohepatitis treated with selonsertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Simtuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Selonsertib and Other Nonalcoholic Steatohepatitis (NASH) Drug Candidates in Clinical Trials
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to advanced fibrosis, cirrhosis, and liver failure.[1][2] The complex pathophysiology of NASH involves multiple interconnected pathways, including metabolic dysregulation, inflammation, and fibrosis.[3][4] This has led to the development of various therapeutic agents targeting distinct molecular mechanisms. This guide provides an objective comparison of Selonsertib, an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, with other leading NASH drug candidates that have progressed to late-stage clinical trials: Resmetirom (a Thyroid Hormone Receptor-β agonist), Lanifibranor (a pan-Peroxisome Proliferator-Activated Receptor agonist), and Obeticholic Acid (a Farnesoid X Receptor agonist). The comparison focuses on their mechanisms of action, clinical trial outcomes, and the experimental protocols used for evaluation.
Mechanism of Action: A Multi-Target Approach to NASH
The leading drug candidates for NASH target different core pathways involved in its pathogenesis. Selonsertib was developed to inhibit the ASK1 pathway, which, under conditions of oxidative stress, promotes inflammation, apoptosis, and fibrosis.[1][5] In contrast, other candidates focus on metabolic regulation and bile acid homeostasis. Resmetirom selectively activates the thyroid hormone receptor-β (THR-β) in the liver to increase fatty acid metabolism and reduce lipotoxicity.[6][7] Lanifibranor provides a broader metabolic impact by activating all three isoforms of the peroxisome proliferator-activated receptor (PPAR-α, -δ, and -γ), which collectively regulate lipid metabolism, insulin sensitivity, and inflammation.[8][9] Obeticholic acid (OCA) is a potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, glucose, and lipid metabolism with known anti-inflammatory effects.[10][11]
Caption: Signaling pathways targeted by Selonsertib and other leading NASH drug candidates.
Clinical Trial Performance: A Head-to-Head Comparison
The ultimate measure of a drug candidate's potential lies in its clinical trial performance. While Selonsertib showed some promise in Phase 2, it ultimately failed to meet its primary endpoints in two large Phase 3 trials, STELLAR-3 and STELLAR-4.[12][13] In contrast, Resmetirom successfully met both primary endpoints in its Phase 3 MAESTRO-NASH trial, leading to its accelerated approval by the FDA, making it the first approved medication for NASH.[3][14] Lanifibranor also demonstrated significant efficacy in its Phase 2b NATIVE trial, meeting key endpoints for both NASH resolution and fibrosis improvement.[4][15] Obeticholic acid met its fibrosis endpoint in the Phase 3 REGENERATE trial but failed on NASH resolution and was associated with significant side effects, leading to regulatory rejection.[3][4][11]
Table 1: Summary of Late-Stage Clinical Trial Data for NASH Drug Candidates
| Drug Candidate (Company) | Mechanism of Action | Trial (Phase) | Patient Population (Fibrosis Stage) | Primary Endpoint(s) | Efficacy Results (% Drug vs. % Placebo) | Key Safety/Tolerability Findings |
| Selonsertib (Gilead) | ASK1 Inhibitor | STELLAR-4 (Phase 3) | F4 (Compensated Cirrhosis) | ≥1-stage fibrosis improvement without worsening of NASH @ 48 wks.[1] | 14.4% (18mg) vs. 12.8% (p=0.56)[1] | Generally well-tolerated, consistent with prior studies.[1] |
| STELLAR-3 (Phase 3) | F3 (Bridging Fibrosis) | ≥1-stage fibrosis improvement without worsening of NASH @ 48 wks.[13] | 9.3% (18mg) vs. 13.2%[13] | Generally well-tolerated.[13] | ||
| Resmetirom (Madrigal) | THR-β Agonist | MAESTRO-NASH (Phase 3) | F2-F3 | 1. NASH resolution with no worsening of fibrosis. 2. ≥1-stage fibrosis improvement with no worsening of NASH @ 52 wks.[6][14] | 1. 25.9% (80mg) / 29.9% (100mg) vs. 9.7%. 2. 24.2% (80mg) / 25.9% (100mg) vs. 14.2%[6][14] | Transient diarrhea and nausea were more frequent with the drug.[6][14] |
| Lanifibranor (Inventiva) | Pan-PPAR Agonist | NATIVE (Phase 2b) | F2-F3 | Reduction in SAF score ≥2 points with no worsening of fibrosis @ 24 wks.[4][15] | 49% (1200mg) vs. 27%[4] | Generally well-tolerated; mild weight gain noted.[4] |
| Obeticholic Acid (Intercept) | FXR Agonist | REGENERATE (Phase 3, Interim) | F2-F3 | 1. ≥1-stage fibrosis improvement with no worsening of NASH. 2. NASH resolution with no worsening of fibrosis @ 18 mos.[11] | 1. 23% (25mg) vs. 12% (p=0.0002). 2. Did not meet endpoint.[4][11] | Dose-dependent pruritus (itching); adverse lipid changes (increased LDL).[16][17] |
Key Experimental Protocols
The evaluation of NASH therapies in clinical trials relies on standardized and rigorous methodologies for assessing changes in liver pathology.
Liver Biopsy and Histological Assessment
The gold standard for diagnosing and staging NASH and fibrosis remains the liver biopsy. In the trials for Selonsertib, Resmetirom, Lanifibranor, and OCA, liver biopsies were performed at baseline and at the end of the treatment period to assess histological changes.
-
Procedure: A liver biopsy is typically obtained via a percutaneous needle approach. The tissue sample is then fixed, processed, and stained, most commonly with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for assessing collagen deposition and fibrosis.
-
Scoring Systems:
-
NASH Clinical Research Network (CRN) System: This is the most widely used system. Fibrosis is staged on a 5-point scale from F0 (no fibrosis) to F4 (cirrhosis).[1] The NAFLD Activity Score (NAS) is also calculated, which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is typically required for trial entry.
-
Steatosis, Activity, Fibrosis (SAF) Score: Used in the Lanifibranor NATIVE trial, this system separately scores steatosis (S), activity (A; combining ballooning and inflammation), and fibrosis (F).[15] The primary endpoint was a reduction in the activity component of the SAF score.
-
-
Endpoint Definition: The two key regulatory endpoints for conditional/accelerated approval are:
-
NASH Resolution: Defined as the absence of hepatocellular ballooning and minimal to no lobular inflammation (NAS score < 4) without any worsening of the fibrosis stage.
-
Fibrosis Improvement: Defined as a decrease of at least one stage in the NASH CRN fibrosis score without any worsening of NASH (i.e., no increase in steatosis, inflammation, or ballooning).[13]
-
Non-Invasive Imaging
To complement invasive biopsies, non-invasive tests are frequently used to quantify changes in liver health.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This advanced MRI technique quantifies the fraction of protons bound to fat within the liver, providing a highly accurate and reproducible measure of hepatic steatosis. It was used as an endpoint in trials for Selonsertib and Resmetirom to measure changes in liver fat content.[18][19]
-
Magnetic Resonance Elastography (MRE): MRE is an MRI-based technique that measures the stiffness of liver tissue. Increased liver stiffness is a direct consequence of fibrosis. This method was used in the Selonsertib trials to assess changes in fibrosis non-invasively.[18][20]
Caption: A generalized workflow for a late-stage NASH clinical trial.
Conclusion
The landscape of NASH therapeutics is rapidly evolving. The journey of Selonsertib, which targeted the ASK1 pathway, highlights the challenges in translating a plausible mechanism into clinical efficacy, as it failed to demonstrate a significant anti-fibrotic effect in Phase 3 trials.[12] In stark contrast, the success of Resmetirom, a THR-β agonist, in achieving both NASH resolution and fibrosis improvement has led to the first regulatory approval for a NASH therapy, setting a new benchmark in the field.[3] Meanwhile, the pan-PPAR agonist Lanifibranor has shown robust efficacy in a Phase 2b study, positioning it as a strong future candidate.[21] The story of Obeticholic acid serves as a cautionary tale, where demonstrated efficacy in fibrosis reduction was overshadowed by an incomplete response on NASH resolution and a challenging safety profile, particularly pruritus and adverse lipid changes.[4][16] For researchers and drug developers, this comparative analysis underscores the critical importance of targeting central metabolic pathways and highlights the rigorous histological and non-invasive endpoints required to establish clinical benefit in this complex disease.
References
- 1. gilead.com [gilead.com]
- 2. Treatment candidacy for pharmacologic therapies for NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approves First NASH Drug & Other Pipelines in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Current therapies and new developments in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 6. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6 Key NASH Drugs in Late-stage Development [delveinsight.com]
- 9. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 14. researchgate.net [researchgate.net]
- 15. inventivapharma.com [inventivapharma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of Selonsertib: A Histological Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic effects of Selonsertib against other emerging therapies for Non-Alcoholic Steatohepatitis (NASH)-related fibrosis. The analysis is supported by histological data from clinical and preclinical studies, with detailed experimental protocols for key validation techniques.
Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has been investigated for its potential to reverse liver fibrosis. ASK1 is a key mediator in the stress-response signaling cascade that leads to inflammation, apoptosis, and ultimately fibrosis.[1][2] While early phase 2 clinical trial data showed promise for Selonsertib in improving fibrosis, subsequent phase 3 trials did not meet their primary endpoints. This guide places the histological data for Selonsertib in the context of other therapeutic alternatives, providing a valuable resource for the scientific community.
Comparative Histological Outcomes in NASH Fibrosis
The following tables summarize the quantitative histological data from clinical trials of Selonsertib and other prominent anti-fibrotic drug candidates for NASH. The primary endpoint for most of these trials was a ≥1-stage improvement in fibrosis without worsening of NASH, as assessed by the NASH Clinical Research Network (CRN) scoring system.
| Selonsertib (ASK1 Inhibitor) | Phase 2 (24 Weeks) [3][4] | Phase 3 STELLAR-3 (F3 Fibrosis, 48 Weeks) [5][6] | Phase 3 STELLAR-4 (F4 Fibrosis, 48 Weeks) [5][7][8] |
| Dosage | 6 mg | 18 mg | 6 mg |
| ≥1-Stage Fibrosis Improvement (%) | 30% | 43% | 12% |
| Alternative Therapies | Obeticholic Acid (FXR Agonist) - REGENERATE Trial (18 Months) [1][9] | Resmetirom (THR-β Agonist) - MAESTRO-NASH Trial (52 Weeks) [10] | Lanifibranor (pan-PPAR Agonist) - NATIVE Trial (24 Weeks) [6][11] |
| Dosage | 10 mg | 25 mg | Placebo |
| ≥1-Stage Fibrosis Improvement (%) | 18% | 23% | 12% |
Experimental Protocols
Accurate and reproducible histological assessment is paramount in evaluating the efficacy of anti-fibrotic therapies. Below are detailed protocols for the key staining methods used in the cited studies.
Masson's Trichrome Staining for Collagen Visualization
This technique is used to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[12][13]
-
Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution at 56°C for 1 hour to improve stain quality.[12][13]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.[12][13]
-
Cytoplasmic and Muscle Fiber Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[12][13]
-
Differentiation: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[12][13]
-
Collagen Staining: Counterstain with aniline blue for 5-10 minutes.[12][13]
-
Dehydration and Mounting: Briefly differentiate in 1% acetic acid, then dehydrate through a graded ethanol series and clear in xylene before mounting.[12][13]
Sirius Red Staining for Collagen Quantification
Picro-Sirius red staining is a highly specific method for visualizing collagen fibers, which appear red on a yellow background. When viewed under polarized light, thicker fibers appear yellow-orange and thinner fibers appear green.
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.[3][8]
-
Nuclear Staining (Optional): Nuclei can be pre-stained with an acid-resistant nuclear stain like Weigert's hematoxylin.[7]
-
Staining: Immerse slides in Picro-Sirius red solution for 1 hour.[3][7][8]
-
Washing: Wash in two changes of acidified water (0.5% acetic acid).[3][8]
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount with a resinous medium.[3][7][8]
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
α-SMA is a marker of activated hepatic stellate cells, which are the primary collagen-producing cells in the liver.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded liver sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for α-SMA.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate-chromogen system such as diaminobenzidine (DAB).
-
Counterstaining: Lightly counterstain with hematoxylin to visualize nuclei.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and clear in xylene before mounting.
Visualizing Mechanisms and Workflows
To better understand the context of Selonsertib's development and evaluation, the following diagrams illustrate its proposed mechanism of action and a typical experimental workflow for assessing anti-fibrotic effects.
References
- 1. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 2. Sirius Red staining of murine tissues [protocols.io]
- 3. 2.8. Sirius Red Staining [bio-protocol.org]
- 4. pathai.com [pathai.com]
- 5. eolas-bio.co.jp [eolas-bio.co.jp]
- 6. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stainsfile.com [stainsfile.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Current status and challenges in the drug treatment for fibrotic nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New data from phase III MAESTRO-NASH biopsy clinical trial of MGL 3196 in NASH with liver fibrosis presented at NASH-TAG Conference | medthority.com [medthority.com]
- 11. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validation of Selonsertib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Selonsertib's performance with other alternatives, supported by experimental data. We delve into the cross-validation of its mechanism of action across different key cell types implicated in liver disease.
Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has been investigated as a therapeutic agent for liver diseases, particularly non-alcoholic steatohepatitis (NASH). Its mechanism centers on mitigating cellular stress responses that lead to inflammation, apoptosis, and fibrosis. This guide synthesizes preclinical and clinical data to compare its effects across hepatic stellate cells, macrophages, and hepatocytes, and benchmarks its clinical outcomes against other therapeutic alternatives for NASH.
Comparative Efficacy of Selonsertib in Key Liver Cell Types
Selonsertib's primary target, ASK1, is a critical node in stress-activated signaling pathways. Its inhibition is expected to have pleiotropic effects on various liver cell populations. The following tables summarize the quantitative effects of Selonsertib on hepatic stellate cells and macrophages.
Hepatic Stellate Cells (HSCs)
HSCs are the primary fibrogenic cells in the liver. Their activation and proliferation are key drivers of liver fibrosis.
| Experimental Assay | Cell Line | Treatment | Outcome | Quantitative Data | Reference |
| Cell Viability (MTT Assay) | HSC-T6, LX-2 | Selonsertib (0.5-100 µM) for 48h | Dose-dependent decrease in cell viability | ~80-90% inhibition at 50 µM | [1][2] |
| Cell Proliferation | HSC-T6, LX-2 | Selonsertib (10, 25, 50 µM) | Dose-dependent decrease in cell proliferation | Significant inhibition at all tested concentrations | [1][2] |
| Apoptosis (Annexin V/PI Staining) | HSC-T6, LX-2 | Selonsertib (10, 25, 50 µM) | Dose-dependent increase in apoptosis | Gradual increase in apoptotic cell population with increasing concentration | [1] |
| Apoptosis (Cleaved Caspase-3) | HSC-T6, LX-2 | Selonsertib (10, 25, 50 µM) | Increased expression of cleaved caspase-3 | Dose-dependent increase in cleaved caspase-3 expression | [1] |
| Signaling Pathway (Western Blot) | HSC-T6, LX-2 | Selonsertib (10, 25, 50 µM) | Inhibition of p-ASK1, p-p38, and p-JNK | Dose-dependent decrease in phosphorylation | [1] |
| Fibrosis-related Protein Expression | HSC-T6, LX-2 | Selonsertib (10, 25, 50 µM) | Reduced expression of α-SMA and Collagen I | Dose-dependent reduction | [1] |
Macrophages (Kupffer Cells)
Hepatic macrophages, or Kupffer cells, play a central role in liver inflammation.
| Experimental Assay | Cell Type | Treatment Model | Outcome | Quantitative Data | Reference |
| Cytokine Release | Primary hepatic macrophages | LPS/GalN-induced acute liver failure | Reduced serum levels of pro-inflammatory cytokines | Dose-dependent reduction of TNF-α, IFN-γ, IL-12p70, IL-6, and MCP-1 | [3] |
| Anti-inflammatory Cytokine | Primary hepatic macrophages | LPS/GalN-induced acute liver failure | Increased serum levels of IL-10 | Dose-dependent increase, significant at 30 and 60 mg/kg | [3] |
| Signaling Pathway (Western Blot) | Liver tissue from ALF model | Selonsertib (15, 30, 60 mg/kg) | Reduced phosphorylation of JNK and p38 | Dose-dependent reduction in phosphorylation | [3] |
| Mitochondrial Function | Primary hepatic macrophages | LPS stimulation | Prevention of LPS-induced mitochondrial dysfunction | Selonsertib prevented activation and mitochondrial translocation of JNK and DRP1 | [3] |
Hepatocytes
While direct quantitative data on Selonsertib's effects on isolated hepatocytes from the searched literature is limited, the known role of ASK1 in hepatocytes suggests that its inhibition by Selonsertib would protect against oxidative stress-induced apoptosis and lipotoxicity, which are key features of NASH.[4][5] Clinical trial data has shown that Selonsertib treatment is associated with improvements in serum biomarkers of apoptosis and necrosis (caspase-cleaved and total cytokeratin-18).[4]
Comparison with Alternative NASH Therapies
Selonsertib's clinical development for NASH has been challenging. The STELLAR-3 and STELLAR-4 phase 3 trials did not meet their primary endpoints of fibrosis improvement without worsening of NASH.[5] The following table provides a high-level comparison with other notable NASH drug candidates.
| Drug | Mechanism of Action | Reported Efficacy in Clinical Trials (Fibrosis Improvement) |
| Selonsertib | ASK1 Inhibitor | Phase 3 trials (STELLAR-3 & STELLAR-4) did not show a significant anti-fibrotic effect compared to placebo.[5] |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) Agonist | Phase 3 REGENERATE trial showed that OCA (25 mg) led to a significant improvement in fibrosis by at least one stage without worsening of NASH in 23.1% of patients vs. 11.9% for placebo. |
| Elafibranor | Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonist | Phase 3 RESOLVE-IT trial was discontinued as it did not meet the predefined primary endpoint for NASH resolution without worsening of fibrosis. |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | Phase 3 MAESTRO-NASH trial demonstrated that both 80 mg and 100 mg doses of resmetirom were superior to placebo in achieving NASH resolution and fibrosis improvement of at least one stage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed hepatic stellate cells (HSC-T6 or LX-2) in 96-well plates at a density of 3-5 x 10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Selonsertib (e.g., 0.5-100 µM) or vehicle control (DMSO) and incubate for 48 hours.[1]
-
MTT Addition: Add 10% (v/v) of a 2 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in 200 µL/well of DMSO with shaking for 5-10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
Western Blot Analysis for Phosphorylated Kinases
-
Cell Lysis: Treat hepatic stellate cells with Selonsertib at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ASK1, p-p38, p-JNK, and their total protein counterparts, diluted in TBST containing 5% BSA.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sirius Red Staining for Collagen Deposition
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Immerse the slides in Picro-Sirius Red solution for 60 minutes.[6]
-
Washing: Rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid).[6]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous medium.[6]
-
Quantification: Capture images of the stained sections and quantify the collagen proportionate area using digital image analysis software.[6]
Immunofluorescence Staining for α-SMA
-
Cell Seeding and Treatment: Seed hepatic stellate cells on coverslips and treat with Selonsertib.
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol/acetic acid and permeabilize with a blocking solution containing Triton X-100.[1]
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., CAS blocking solution) for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody against α-smooth muscle actin (α-SMA).[1]
-
Secondary Antibody Incubation: Wash the cells and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[1]
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Selonsertib's mechanism of action via ASK1 inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of Selonsertib's effects on different liver cells.
References
- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 3. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Selonsertib in Advanced Fibrosis: A Comparative Analysis of Efficacy in F3 versus F4 Stages
A detailed review of the pivotal STELLAR-3 and STELLAR-4 clinical trials reveals that the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, Selonsertib, did not demonstrate a significant antifibrotic effect in patients with either bridging fibrosis (F3) or compensated cirrhosis (F4) due to non-alcoholic steatohepatitis (NASH). This comprehensive guide provides a comparative analysis of Selonsertib's efficacy in these two advanced stages of liver fibrosis, presenting key data from the phase III clinical trials, detailing the experimental protocols, and visualizing the underlying biological pathways.
Comparative Efficacy of Selonsertib in F3 vs. F4 Fibrosis
The primary measure of efficacy in the STELLAR trials was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment. The data, summarized below, show no statistically significant difference between Selonsertib and placebo in either the F3 or F4 patient populations.[1]
| Trial | Fibrosis Stage | Treatment Group | N | Responders (%) | p-value vs. Placebo |
| STELLAR-3 | F3 (Bridging Fibrosis) | Selonsertib 18 mg | 322 | 9.6% | 0.42 |
| Selonsertib 6 mg | 321 | 12.1% | 0.93 | ||
| Placebo | 159 | 13.2% | - | ||
| STELLAR-4 | F4 (Compensated Cirrhosis) | Selonsertib 18 mg | 354 | 14.4% | 0.56 |
| Selonsertib 6 mg | 351 | 12.5% | 1.00 | ||
| Placebo | 172 | 12.8% | - |
Table 1: Primary Efficacy Endpoint - Improvement in Fibrosis by at Least One Stage Without Worsening of NASH at Week 48.[1][2]
Mechanism of Action: The ASK1 Signaling Pathway
Selonsertib is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stressors such as reactive oxygen species (ROS). In the context of NASH, the activation of ASK1 leads to the phosphorylation of downstream kinases p38 and c-Jun N-terminal kinase (JNK), promoting inflammation, apoptosis, and fibrosis. By inhibiting ASK1, Selonsertib aims to disrupt this pathological signaling cascade.
References
Selonsertib for NASH: A Comparative Meta-Analysis of Phase 2 and 3 Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Selonsertib, an investigator apoptosis signal-regulating kinase 1 (ASK1) inhibitor, in the treatment of Nonalcoholic Steatohepatitis (NASH). The disappointing results of the Phase 3 STELLAR trials marked a significant moment in NASH drug development. This analysis objectively compares the performance of Selonsertib with other therapeutic alternatives and provides supporting experimental data from key clinical trials to offer a thorough perspective for the scientific community.
Executive Summary
Selonsertib, developed by Gilead Sciences, aimed to reduce liver fibrosis in patients with NASH by inhibiting ASK1, a key protein in stress-induced inflammatory and fibrotic pathways. Despite promising preclinical and Phase 2 data, the larger Phase 3 trials, STELLAR-3 and STELLAR-4, failed to meet their primary endpoints. This guide will delve into the quantitative data from these trials, outline the experimental protocols, and compare the outcomes with those of other NASH drug candidates, Obeticholic Acid and Resmetirom, which have been investigated in large-scale trials.
Selonsertib Clinical Trial Data
The clinical development of Selonsertib for NASH primarily revolved around a Phase 2 trial and the subsequent Phase 3 STELLAR program.
Phase 2 Clinical Trial Results
An open-label Phase 2 trial provided the initial promising anti-fibrotic signals for Selonsertib in patients with NASH and liver fibrosis (F2-F3).
| Endpoint | Selonsertib 18 mg (n=30) | Selonsertib 6 mg (n=27) | Simtuzumab alone (n=10) |
| ≥1-stage improvement in fibrosis without worsening of NASH at week 24 | 43% | 30% | 20% |
Phase 3 STELLAR Clinical Trial Results
The STELLAR program consisted of two Phase 3, randomized, double-blind, placebo-controlled trials: STELLAR-3 in patients with bridging fibrosis (F3) and STELLAR-4 in patients with compensated cirrhosis (F4). Both trials failed to demonstrate a significant improvement in fibrosis compared to placebo at week 48.[1][2]
STELLAR-3 Trial (F3 Fibrosis) [1][2]
| Endpoint | Selonsertib 18 mg (n=322) | Selonsertib 6 mg (n=321) | Placebo (n=159) | p-value (vs. Placebo) |
| ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | 9.3% | 12.1% | 13.2% | 0.42 (18mg), 0.93 (6mg) |
STELLAR-4 Trial (F4 Fibrosis) [3]
| Endpoint | Selonsertib 18 mg (n=354) | Selonsertib 6 mg (n=351) | Placebo (n=172) | p-value (vs. Placebo) |
| ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | 14.4% | 12.5% | 12.8% | 0.56 (18mg), 1.00 (6mg) |
Comparison with Alternative NASH Therapies
To provide context for Selonsertib's performance, this section presents data from clinical trials of two other notable NASH drug candidates.
Obeticholic Acid (REGENERATE Trial)
Obeticholic acid is a farnesoid X receptor (FXR) agonist. The Phase 3 REGENERATE trial evaluated its efficacy in patients with NASH and fibrosis (F2-F3).[4]
| Endpoint | Obeticholic Acid 25 mg | Obeticholic Acid 10 mg | Placebo |
| ≥1-stage improvement in fibrosis without worsening of NASH at month 18 | 22.4% | 18.5% | 9.6% |
| NASH resolution with no worsening of fibrosis at month 18 | 6.5% | - | 3.5% |
Note: The REGENERATE trial was terminated early despite some positive antifibrotic signals.[1]
Resmetirom (MAESTRO-NASH Trial)
Resmetirom is a liver-directed, thyroid hormone receptor-β selective agonist. The Phase 3 MAESTRO-NASH trial assessed its efficacy in patients with NASH and fibrosis (F2-F3).[5][6]
| Endpoint | Resmetirom 100 mg | Resmetirom 80 mg | Placebo |
| NASH resolution with no worsening of fibrosis at week 52 | 29.9% | 25.9% | 9.7% |
| ≥1-stage improvement in fibrosis with no worsening of NAFLD activity score at week 52 | 25.9% | 24.2% | 14.2% |
Experimental Protocols
Selonsertib STELLAR Trials (Phase 3)
-
Study Design: Randomized, double-blind, placebo-controlled.[1][2]
-
Participant Population:
-
Inclusion Criteria (Common to both trials):
-
Exclusion Criteria (Common to both trials):
-
Intervention:
-
Selonsertib 18 mg orally once daily.
-
Selonsertib 6 mg orally once daily.
-
Placebo orally once daily.
-
-
Primary Endpoint: Proportion of patients with a ≥1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[1][2]
-
Histological Assessment: Liver biopsies were centrally read and staged according to the NASH Clinical Research Network (CRN) classification.[1][2]
Histological Scoring: NASH CRN System
The NASH Clinical Research Network (CRN) histological scoring system is a semi-quantitative method used to assess the severity of NAFLD.[9][10][11]
| Feature | Score | Description |
| Steatosis | 0 | <5% |
| 1 | 5-33% | |
| 2 | >33-66% | |
| 3 | >66% | |
| Lobular Inflammation | 0 | No foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocellular Ballooning | 0 | None |
| 1 | Few balloon cells | |
| 2 | Many cells/prominent ballooning | |
| Fibrosis | 0 | None |
| 1 | Perisinusoidal or periportal | |
| 2 | Perisinusoidal and periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8). A NAS of ≥5 is often used to define "definite NASH".[9]
Signaling Pathways and Experimental Workflows
ASK1 Signaling Pathway in NASH
Selonsertib is an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). In the context of NASH, cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines activate ASK1. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, respectively. The activation of these pathways contributes to hepatocyte apoptosis, inflammation, and fibrosis, which are the hallmarks of NASH progression.[12][13][14]
Caption: ASK1 signaling cascade in NASH pathogenesis.
Clinical Trial Workflow
The general workflow for the pivotal NASH clinical trials discussed follows a standardized process from patient screening to primary endpoint analysis.
References
- 1. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 2. gilead.com [gilead.com]
- 3. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gi.org [gi.org]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Safety and Efficacy of Selonsertib in Subjects with Compensated Cirrhosis due to Nonalcoholic Steatohepatitis (NASH) | Research with human participants [onderzoekmetmensen.nl]
- 8. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 14. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
Comparative Guide to Biomarkers for Predicting Response to Selonsertib and Alternative NASH Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting treatment response to Selonsertib and alternative therapies for Nonalcoholic Steatohepatitis (NASH). While Selonsertib, an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, ultimately failed to meet its primary endpoints in Phase 3 clinical trials for NASH-related fibrosis, an examination of its clinical development and the biomarkers assessed provides valuable context for the broader landscape of NASH therapeutic development. This guide contrasts the lack of identified predictive biomarkers for Selonsertib with the emerging predictive biomarkers for other NASH drug candidates, offering insights for future research and clinical trial design.
Selonsertib: A Case Study in the Absence of Predictive Biomarkers
Selonsertib was developed to target the ASK1 pathway, which is implicated in stress-induced inflammation, apoptosis, and fibrosis in hepatocytes. Despite a promising mechanism of action and some positive signals in Phase 2 trials, the larger STELLAR-3 and STELLAR-4 Phase 3 trials did not demonstrate a significant anti-fibrotic effect compared to placebo in patients with bridging fibrosis (F3) and compensated cirrhosis (F4) due to NASH. A key takeaway from the Selonsertib program is that due to the trial failures, no definitive biomarkers that could predict a patient's response to the treatment were identified. Various pharmacodynamic and efficacy biomarkers were measured during the trials, but none emerged as reliable predictors of response.
Selonsertib's Mechanism of Action: The ASK1 Signaling Pathway
Selonsertib is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Under conditions of oxidative stress, ASK1 is activated and subsequently triggers downstream signaling cascades, primarily through the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).[1][2][3][4][5] This signaling pathway promotes inflammation, hepatocyte apoptosis, and fibrosis. By inhibiting ASK1, Selonsertib was intended to block these downstream effects.
Comparative Analysis of Predictive Biomarkers: Selonsertib vs. Alternatives
The following tables summarize the clinical trial outcomes for Selonsertib and compare the state of predictive biomarker discovery for Selonsertib against alternative NASH therapies with different mechanisms of action.
Table 1: Summary of Selonsertib Clinical Trial Efficacy Data
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Results |
| Phase 2 | NASH with F2-F3 Fibrosis (n=72) | Selonsertib 18mg, 6mg (with/without Simtuzumab) | ≥1-stage improvement in fibrosis without worsening of NASH at 24 weeks | 18mg: 43% response rate6mg: 30% response rate |
| STELLAR-3 (Phase 3) | NASH with Bridging Fibrosis (F3) (n=802) | Selonsertib 18mg, 6mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | 18mg: 9.3%6mg: 12.1%Placebo: 13.2%(Did not meet primary endpoint) |
| STELLAR-4 (Phase 3) | NASH with Compensated Cirrhosis (F4) (n=877) | Selonsertib 18mg, 6mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | 18mg: 14.4%6mg: 12.5%Placebo: 12.8%(Did not meet primary endpoint) |
Table 2: Comparison of Predictive Biomarkers for NASH Therapies
| Therapy (Mechanism) | Potential Predictive Biomarker(s) | Supporting Evidence & Quantitative Data |
| Selonsertib (ASK1 Inhibitor) | None Identified | Phase 3 trials failed to meet primary endpoints, preventing the identification of a subpopulation with a clear response and any associated predictive biomarkers. |
| Obeticholic Acid (FXR Agonist) | - Baseline NAFLD Activity Score (NAS) > 5- Baseline Triglycerides ≤ 154 mg/dL- On-treatment decrease in ALT ≥ 17 U/L | A secondary analysis of the FLINT trial showed that a model incorporating these variables could distinguish histologic responders from non-responders with an AUROC of 0.83.[6][7] |
| Resmetirom (THR-β Agonist) | ≥30% relative reduction in MRI-Proton Density Fat Fraction (MRI-PDFF) | A meta-analysis of 7 studies (n=346) showed that patients achieving a ≥30% reduction in MRI-PDFF had significantly higher odds of NASH resolution (OR 5.45) and histologic response (OR 6.98) compared to non-responders.[8][9][10] |
| Lanifibranor (pan-PPAR Agonist) | Composite biomarker signatures including:- E1 Score: Baseline adiponectin & ferritin; change in MMP-9 & transferrin- E2 Score: Baseline CK-18 M65; change in hyaluronic acid, fructosamine, & ALT- E3 Score: Baseline CK-18 M65 & GGT; change in AST, insulin, & urea | In the Phase IIb NATIVE trial, these biomarker scores demonstrated good accuracy in identifying histologic responders, with AUROCs around 0.80-0.81 for different endpoints.[11] A collaboration is underway to further validate these findings.[12] |
Experimental Protocols for Key Biomarker Assays
Detailed and standardized experimental protocols are crucial for the reliable assessment of biomarkers in clinical trials. Below are summaries of protocols for some of the key biomarkers discussed.
General Experimental Workflow for Biomarker Discovery in NASH Clinical Trials
The discovery and validation of predictive biomarkers is a multi-step process integrated within clinical trials.
NAFLD Activity Score (NAS)
The NAFLD Activity Score (NAS) is a semi-quantitative score used to assess the histological features of NAFLD.[13][14][15][16]
-
Procedure: A liver biopsy specimen is stained with hematoxylin and eosin (H&E). A pathologist, blinded to clinical data, evaluates the specimen for three key features:
-
Steatosis (0-3): The percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): The number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): The presence and extent of swollen, injured hepatocytes.
-
-
Scoring: The NAS is the unweighted sum of the scores for these three components, ranging from 0 to 8. A NAS of ≥4 is often used as an inclusion criterion for NASH clinical trials.[16]
Serum Triglyceride Measurement
This is a standard colorimetric enzymatic assay.[17][18][19][20][21]
-
Principle: Serum triglycerides are hydrolyzed by lipoprotein lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product.
-
Procedure:
-
A fasting blood sample is collected.
-
The serum is separated by centrifugation.
-
The serum is mixed with a working reagent containing the necessary enzymes and substrates.
-
After incubation at a specified temperature (e.g., 37°C) for a set time, the absorbance of the colored product is measured using a spectrophotometer (e.g., at 550 nm).
-
The triglyceride concentration is calculated by comparing the sample's absorbance to that of a known standard.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement
These are standardized enzymatic assays, typically performed on automated clinical chemistry analyzers.[22][23][24][25][26][27][28]
-
Principle (IFCC reference method): The rate of conversion of NADH to NAD+ is measured spectrophotometrically at 340 nm. This rate is directly proportional to the ALT or AST activity in the sample.
-
Procedure:
-
A blood sample is collected, and serum or plasma is separated.
-
The sample is added to a reaction mixture containing the necessary substrates (e.g., L-alanine and α-ketoglutarate for ALT) and coenzymes (e.g., pyridoxal-5'-phosphate and NADH).
-
The change in absorbance at 340 nm over time is monitored by an automated analyzer.
-
The enzyme activity is calculated from the rate of absorbance change.
-
Conclusion
The development of Selonsertib for NASH, while ultimately unsuccessful, underscores the critical need for predictive biomarkers in this complex and heterogeneous disease. The failure to identify a responsive subpopulation highlights the limitations of a "one-size-fits-all" approach. In contrast, emerging data for alternative therapies such as Obeticholic Acid, Resmetirom, and Lanifibranor suggest that patient stratification based on baseline characteristics or on-treatment changes in non-invasive biomarkers may be key to demonstrating efficacy and optimizing patient outcomes. Future NASH clinical trials should prioritize the integration of robust biomarker discovery and validation plans to identify the right treatment for the right patient, a crucial step towards regulatory approval and clinical adoption of new therapies.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Routine markers predicted histologic response to obeticholic acid in NASH | MDedge [mdedge.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. MRI‐Proton Density Fat Fraction Treatment Response Criteria in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Change in MRI-PDFF and Histologic Response in Patients with Nonalcoholic Steatohepatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Histological Response in Lanifibranor-treated Patients With Metabolic Dysfunction-associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inventivapharma.com [inventivapharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. med.libretexts.org [med.libretexts.org]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. medichem-me.com [medichem-me.com]
- 22. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. myadlm.org [myadlm.org]
- 24. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NAFLD: Predictive value of ALT levels for NASH and advanced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
Independent Replication of Selonsertib Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for Selonsertib, an investigational inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with alternative therapies for Non-Alcoholic Steatohepatitis (NASH). The information is based on publicly available data from clinical trials. A critical aspect of this review is the current lack of independent, third-party replication of the primary Selonsertib research findings.
Selonsertib: Mechanism of Action and Clinical Trial Outcomes
Selonsertib is a small molecule inhibitor of ASK1, a key enzyme in a signaling pathway that promotes inflammation, apoptosis, and fibrosis in response to oxidative stress.[1][2] By inhibiting ASK1, Selonsertib was hypothesized to reduce liver injury and fibrosis in patients with NASH.
Signaling Pathway of Selonsertib
The following diagram illustrates the proposed mechanism of action for Selonsertib.
Clinical Trial Data Summary
While initial Phase 2 trial results for Selonsertib showed promise in reducing liver fibrosis, subsequent large-scale Phase 3 trials (STELLAR-3 and STELLAR-4) failed to meet their primary endpoints.[3][4][5][6][7][8][9][10]
Table 1: Summary of Selonsertib Clinical Trial Efficacy Data
| Trial | Phase | Patient Population | Treatment Arms | Primary Endpoint | Results |
| GS-US-384-1497[3][4][6] | 2 | NASH with F2-F3 fibrosis | Selonsertib 6mg, 18mg (with/without Simtuzumab) | ≥1-stage improvement in fibrosis without worsening of NASH at 24 weeks | - 18mg: 43% of patients met endpoint- 6mg: 30% of patients met endpoint |
| STELLAR-3[5][8][10][11] | 3 | NASH with bridging fibrosis (F3) | Selonsertib 6mg, 18mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | - 18mg: 9.3%- 6mg: 12.1%- Placebo: 13.2%(Not statistically significant) |
| STELLAR-4[5][7][9] | 3 | NASH with compensated cirrhosis (F4) | Selonsertib 6mg, 18mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | - 18mg: 14.4%- 6mg: 12.5%- Placebo: 12.8%(Not statistically significant) |
Alternative Therapeutic Strategies for NASH
Given the outcomes of the Selonsertib trials, research has intensified on alternative pathways for treating NASH-related fibrosis. Several promising candidates with different mechanisms of action are in late-stage development.
Resmetirom (Madrigal Pharmaceuticals)
-
Mechanism of Action: Resmetirom is an oral, selective thyroid hormone receptor-beta (THR-β) agonist. Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity.[12][13][14][15][16]
Table 2: Summary of Resmetirom MAESTRO-NASH Phase 3 Trial Efficacy Data [12][13][14][15]
| Patient Population | Treatment Arms | Primary Endpoint 1: NASH resolution with no worsening of fibrosis | Primary Endpoint 2: Fibrosis improvement of ≥1 stage with no worsening of NASH |
| NASH with F2-F3 fibrosis | Resmetirom 80mg | 25.9% | 24.2% |
| Resmetirom 100mg | 29.9% | 25.9% | |
| Placebo | 9.7% | 14.2% |
Lanifibranor (Inventiva)
-
Mechanism of Action: Lanifibranor is a pan-PPAR (peroxisome proliferator-activated receptor) agonist, activating all three PPAR isoforms (α, δ, and γ). This broad activation impacts lipid metabolism, insulin sensitivity, and inflammation.[17][18][19][20][21]
Table 3: Summary of Lanifibranor NATIVE Phase 2b Trial Efficacy Data [17][18][21]
| Patient Population | Treatment Arms | Primary Endpoint: ≥2-point reduction in SAF-A score without worsening of fibrosis | Key Secondary Endpoint: NASH resolution without worsening of fibrosis | Key Secondary Endpoint: Fibrosis improvement of ≥1 stage without worsening of NASH |
| NASH with high activity (SAF-A ≥4) and F2-F3 fibrosis | Lanifibranor 800mg | 48% | 39% | 34% |
| Lanifibranor 1200mg | 55% | 49% | 48% | |
| Placebo | 33% | 22% | 29% |
Cilofexor and Firsocostat (Gilead Sciences)
-
Mechanism of Action: Cilofexor is a non-steroidal farnesoid X receptor (FXR) agonist, while Firsocostat is an acetyl-CoA carboxylase (ACC) inhibitor. These were often studied in combination to target different aspects of NASH pathogenesis: bile acid metabolism and de novo lipogenesis, respectively.[22][23][24][25][26][27][28]
Table 4: Summary of Cilofexor and Firsocostat ATLAS Phase 2b Combination Trial Efficacy Data [23][24][29][28]
| Patient Population | Treatment Arms | Primary Endpoint: ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks |
| NASH with F3-F4 fibrosis | Cilofexor/Firsocostat | 21% |
| Cilofexor/Selonsertib | 19% | |
| Firsocostat/Selonsertib | 15% | |
| Firsocostat | 12% | |
| Cilofexor | 12% | |
| Placebo | 11% |
Experimental Protocols
Detailed, replicable experimental protocols for the pivotal clinical trials are not fully available in the public domain. However, based on published literature, the general methodologies are outlined below.
General Clinical Trial Workflow
Key Methodologies from Published Studies:
-
Patient Population: The majority of these trials enrolled adults with biopsy-confirmed NASH and a specific range of liver fibrosis (typically stages F2-F4 on the NASH Clinical Research Network [CRN] scoring system).[5][7][8][11][30]
-
Intervention: Patients were typically randomized to receive the investigational drug at one or two dose levels or a matching placebo, administered orally once daily.[5][7][8][11]
-
Primary Efficacy Endpoint: The most common primary endpoint was the proportion of patients achieving at least a one-stage improvement in liver fibrosis without worsening of NASH after a specified treatment period (e.g., 48 or 52 weeks).[5][7][8][11] Another key primary endpoint in some trials was the resolution of NASH without worsening of fibrosis.
-
Assessment of Efficacy: Efficacy was primarily assessed through histopathological evaluation of liver biopsies taken at baseline and the end of treatment. Biopsies were typically read by a central pathologist blinded to treatment allocation. Non-invasive tests such as magnetic resonance elastography (MRE) and MRI proton density fat fraction (MRI-PDFF) were also used to assess changes in liver stiffness and fat content, respectively.[3][4][6][30][31]
Comparison of Signaling Pathways
The signaling pathways targeted by Selonsertib and its alternatives are distinct, reflecting the multifaceted nature of NASH pathogenesis.
Conclusion
The development of Selonsertib for NASH was halted due to a lack of efficacy in Phase 3 clinical trials. To date, there have been no published independent replications of the initial promising Phase 2 findings. The NASH treatment landscape has since evolved, with therapies targeting different pathogenic pathways showing more encouraging results in late-stage trials. Resmetirom, with its distinct mechanism of action, has recently gained regulatory approval in the United States. Lanifibranor and combination therapies involving FXR and ACC inhibitors also continue to be investigated. For researchers and drug developers, the story of Selonsertib underscores the importance of robust preclinical and early-phase clinical data, and the need to explore multiple therapeutic targets for complex diseases like NASH.
References
- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 3. gilead.com [gilead.com]
- 4. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 5. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. gilead.com [gilead.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 11. globalsustain.org [globalsustain.org]
- 12. Madrigal Pharmaceuticals Announces New Data from the Phase 3 MAESTRO-NASH Study of Rezdiffra™ (resmetirom) Presented at the EASL Congress | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 13. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gi.org [gi.org]
- 15. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 16. NEJM Study Highlights Resmetirom’s Efficacy in NASH With Liver Fibrosis | MDedge [ma1.mdedge.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Clinical Trials - Inventiva Pharma [inventivapharma.com]
- 19. sofinnovapartners.com [sofinnovapartners.com]
- 20. liverdiseasenews.com [liverdiseasenews.com]
- 21. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gilead and Novo Nordisk’s NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 23. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 24. gilead.com [gilead.com]
- 25. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gilead and Novo Nordisk's Triple-Combo Shows Promise for Untapped NASH Market - BioSpace [biospace.com]
- 27. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Selonsertib Hydrochloride
For Immediate Implementation by Laboratory and Drug Development Professionals
The responsible disposal of investigational compounds is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Selonsertib hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these procedures is paramount for the protection of personnel and the ecosystem.
This compound's Safety Data Sheet (SDS) expressly warns that the compound must not be disposed of with household garbage and should not be allowed to enter sewage systems.[1] Furthermore, it is classified as slightly hazardous to water.[1] Disposal must be conducted in accordance with all official regulations.[1]
Regulatory Framework
In the United States, the disposal of chemical waste, including pharmaceutical compounds, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The RCRA provides a framework for the management of both hazardous and non-hazardous solid waste.[5][6] It is the responsibility of the waste generator (the laboratory or research facility) to determine if their waste is hazardous.
A chemical waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6][7][8] While this compound does not appear on a specific EPA list of hazardous wastes based on available information, a formal hazardous waste determination should be performed by qualified personnel within your institution, considering its toxicological properties.
Disposal Protocol for this compound
Given the available safety information, a conservative approach to the disposal of this compound is recommended. The following procedure outlines the necessary steps for its safe management and disposal.
Step 1: Waste Characterization
Before disposal, a formal hazardous waste determination must be conducted by the institution's Environmental Health and Safety (EHS) department or a qualified professional. This determination should be based on the known toxicological data for this compound and the criteria for characteristic hazardous waste as defined by the EPA.
Step 2: Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated personal protective equipment (PPE), and lab consumables (e.g., weighing papers, tubes), in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable to prevent leaks or spills.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Labeling and Storage
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations. Store the sealed containers in a designated, secure waste accumulation area away from incompatible materials.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred and often required method for the disposal of pharmaceutical and hazardous chemical waste.[2][4][9][10] This process ensures the complete destruction of the active compound.
| Parameter | Recommended Value | Source |
| Incineration Temperature | 850°C - 1200°C | [1][4][9] |
| Residence Time | Minimum of 2 seconds | [4] |
Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area of the spill.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully scoop or sweep the material into a designated hazardous waste container. For liquid spills, use an absorbent material to contain and collect the liquid.
-
Decontamination: Decontaminate the spill area using a suitable deactivating agent, followed by a thorough cleaning with a detergent solution.[11] All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with established protocols.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following logical workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally conscious research environment.
References
- 1. bionicsscientific.com [bionicsscientific.com]
- 2. DSpace [iris.who.int]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. southwestern.edu [southwestern.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. medicalexpo.com [medicalexpo.com]
- 11. ph.health.mil [ph.health.mil]
Essential Safety and Handling Guidance for Selonsertib Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Selonsertib hydrochloride, a potent apoptosis signal-regulating kinase 1 (ASK1) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of experimental protocols. Adherence to these guidelines is mandatory to minimize exposure risk and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure. The primary routes of exposure are inhalation of dust particles and dermal contact. A thorough risk assessment should be conducted before any handling of this compound.
Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Specific target organ toxicity, repeated exposure | GHS08 Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure. |
Due to the potent nature of this compound, a specific Occupational Exposure Limit (OEL) has not been established. In the absence of a formal OEL, a precautionary approach is required. Control banding, a process of assigning a compound to a hazard category that corresponds to a range of airborne concentrations, should be utilized to determine the necessary engineering controls and personal protective equipment. For novel or potent compounds with limited toxicological data, handling the material as a highly potent compound with robust containment strategies is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE program is the last line of defense against exposure and must be strictly followed. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the gown cuff, outer glove over the cuff. ASTM D6319. |
| Body | Disposable, low-linting gown with cuffed sleeves | Polyethylene-coated polypropylene or other laminate materials. |
| Eyes/Face | Safety glasses with side shields or a full-face shield | ANSI Z87.1 compliant. A face shield is required when there is a risk of splashes. |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Required for handling powders outside of a containment system. |
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary means of minimizing exposure. All handling of powdered this compound must be performed within a certified chemical fume hood, a glove box, or other suitable containment enclosure.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood or other containment device. Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, and solvent).
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat inside the containment unit.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.
-
Record the weight and securely close the primary container of this compound.
-
-
Dissolution:
-
Carefully add the weighed powder to a labeled vial.
-
Using a calibrated pipette, add the appropriate solvent (e.g., DMSO) to the vial.
-
Gently vortex or sonicate the vial until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weigh boats, pipette tips, and excess compound, must be disposed of as hazardous pharmaceutical waste.
Waste Segregation and Disposal Logical Flow:
Caption: Logical flow for the segregation and disposal of waste.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste into three categories: sharps, solid waste, and liquid waste.
-
Containment:
-
Sharps: Place all contaminated needles, scalpels, and other sharp objects into a designated, puncture-resistant sharps container.
-
Solid Waste: Place all contaminated gloves, gowns, bench paper, and other solid materials into a clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a sealed and clearly labeled hazardous liquid waste container.
-
-
Disposal: All hazardous waste containers must be collected and disposed of by the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of any waste containing this compound in the regular trash or down the drain.
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
